molecular formula C9H12N2O B1280178 3-amino-N,4-dimethylbenzamide CAS No. 54884-19-4

3-amino-N,4-dimethylbenzamide

Cat. No.: B1280178
CAS No.: 54884-19-4
M. Wt: 164.2 g/mol
InChI Key: NXFCCUBWWTWZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N,4-dimethylbenzamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-7(5-8(6)10)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFCCUBWWTWZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504229
Record name 3-Amino-N,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54884-19-4
Record name 3-Amino-N,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-N,4-dimethylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Substituted Aminobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 4-amino-N,N-dimethylbenzamide due to limited public data on 3-amino-N,4-dimethylbenzamide.

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the chemical properties, synthesis, and analysis of substituted aminobenzamides, a class of compounds with relevance in medicinal chemistry and materials science. While the initial focus of this report was this compound, a thorough search of publicly available scientific literature and chemical databases revealed a significant lack of detailed experimental data for this specific isomer.

To provide a comprehensive and data-rich resource, this guide will focus on the closely related and well-characterized isomer, 4-amino-N,N-dimethylbenzamide . The information presented herein, including chemical properties, a representative synthetic protocol, and analytical workflows, can serve as a valuable reference for researchers working with similar benzamide derivatives.

Physicochemical Properties of 4-amino-N,N-dimethylbenzamide

4-amino-N,N-dimethylbenzamide is a solid compound at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-amino-N,N-dimethylbenzamide[2]
CAS Number 6331-71-1[2]
Molecular Formula C₉H₁₂N₂O[2]
Molecular Weight 164.20 g/mol [1]
Appearance Solid[1]
Melting Point 151-153 °C[3]
Boiling Point Data not available
Solubility Very soluble in water[3][4]

Synthesis of Aminobenzamides: A Representative Protocol

The synthesis of aminobenzamides commonly involves the reduction of the corresponding nitrobenzamide precursor. This two-step process typically starts with the amidation of a nitro-substituted benzoyl chloride, followed by the reduction of the nitro group to an amine.

General Synthetic Workflow

A general workflow for the synthesis and purification of a substituted aminobenzamide is illustrated in the diagram below. This process highlights the key stages from starting materials to the purified final product.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting Material Starting Material Amidation Amidation Starting Material->Amidation Amine Nitro-intermediate Nitro-intermediate Amidation->Nitro-intermediate Reduction Reduction Nitro-intermediate->Reduction Reducing Agent Crude Product Crude Product Reduction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Characterization Characterization Pure Product->Characterization Final Data Final Data Characterization->Final Data

A generalized workflow for the synthesis and analysis of aminobenzamides.
Experimental Protocol: Synthesis of 3-amino-N-decylbenzamide

While a specific protocol for 4-amino-N,N-dimethylbenzamide is not detailed in the provided search results, a representative procedure for a similar compound, 3-amino-N-decylbenzamide, involves a two-step process that can be adapted.

Step 1: Synthesis of 3-nitro-N-decylbenzamide

  • 3-Nitrobenzoyl chloride is treated with decylamine to yield 3-nitro-N-decylbenzamide.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified. The reported melting point for this intermediate is 86-88 °C.

Step 2: Hydrogenation to 3-amino-N-decylbenzamide

  • The purified 3-nitro-N-decylbenzamide is then subjected to hydrogenation to reduce the nitro group to an amine.

  • Common hydrogenation catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.

  • The final product, 3-amino-N-decylbenzamide, is isolated and purified. The reported melting point for this compound is 56-58 °C.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized aminobenzamide are crucial. A typical analytical workflow would involve a combination of spectroscopic and chromatographic techniques.

Analytical Workflow Diagram

The following diagram outlines a standard workflow for the analytical characterization of a synthesized chemical compound.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (MS) Synthesized_Product->MS IR Infrared Spectroscopy (IR) Synthesized_Product->IR HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC TLC Thin-Layer Chromatography (TLC) Synthesized_Product->TLC Structural_Elucidation Structural Confirmation NMR->Structural_Elucidation MS->Structural_Elucidation IR->Structural_Elucidation Purity_Assessment Purity Determination HPLC->Purity_Assessment TLC->Purity_Assessment

A standard workflow for the analytical characterization of a synthesized compound.
Key Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the molecule, confirming the positions of the amino and methyl groups on the benzamide core.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretches of the amino group and the C=O stretch of the amide.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique used to determine the purity of the synthesized compound.

  • Thin-Layer Chromatography (TLC): TLC is a qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.

Biological Activity and Signaling Pathways

A comprehensive search of the available literature did not yield specific information on the biological activity or associated signaling pathways for this compound or 4-amino-N,N-dimethylbenzamide. These compounds may be part of larger chemical libraries used in high-throughput screening for drug discovery, but their specific biological targets and mechanisms of action are not publicly documented.

For researchers interested in the potential biological effects of these compounds, it would be necessary to conduct in vitro and in vivo screening assays against various biological targets, such as enzymes, receptors, or cell lines, to identify any potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of substituted aminobenzamides, with a specific focus on 4-amino-N,N-dimethylbenzamide as a representative example. While detailed experimental data for this compound is currently limited in the public domain, the information and workflows presented here offer a valuable starting point for researchers and scientists working with this class of compounds. The provided synthetic and analytical workflows can be adapted for the preparation and characterization of various benzamide derivatives, aiding in the exploration of their potential applications in drug development and other scientific disciplines.

References

In-Depth Technical Guide: 3-amino-N,4-dimethylbenzamide (CAS: 54884-19-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and associated signaling pathways for 3-amino-N,4-dimethylbenzamide is limited. This guide provides a comprehensive summary of its known chemical and physical properties. Where direct experimental data is unavailable, information on related compounds or general methodologies is provided for illustrative purposes and should be adapted and validated for specific research applications.

Core Compound Information

This compound is a substituted benzamide compound. Its structure features a benzene ring with an amino group, a methyl group, and an N,N-dimethylcarboxamide group. This arrangement of functional groups makes it a potential building block in medicinal chemistry and materials science.

Chemical and Physical Properties

The following table summarizes the key identifiers and physicochemical properties of this compound.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 54884-19-4
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
Appearance Solid[1]
SMILES O=C(NC)C1=CC(N)=C(C)C=C1[1]
InChI Key NXFCCUBWWTWZGE-UHFFFAOYSA-N[1]
Predicted XlogP 0.1[2]
Monoisotopic Mass 164.094963011 Da[2]
Topological Polar Surface Area 55.1 Ų
Heavy Atom Count 12
Safety and Handling

This compound is classified with the following hazards. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed.

Hazard StatementDescription
H301Toxic if swallowed
H317May cause an allergic skin reaction
H319Causes serious eye irritation

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.

Synthesis and Manufacturing

A generalized workflow for the synthesis of a substituted benzamide is presented below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 3-Nitro-4-methylbenzoic_acid 3-Nitro-4-methylbenzoic acid Coupling Amide Coupling (e.g., with DCC, EDC, or conversion to acyl chloride) 3-Nitro-4-methylbenzoic_acid->Coupling Methylamine Methylamine Methylamine->Coupling Intermediate Intermediate Coupling->Intermediate N,4-dimethyl-3-nitrobenzamide Reduction Nitro Group Reduction (e.g., H2/Pd-C, SnCl2) Final_Product This compound Reduction->Final_Product Intermediate->Reduction

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways (Hypothetical)

There is no direct evidence in the scientific literature detailing the biological activity or mechanism of action for this compound. However, the benzamide scaffold is present in a wide range of biologically active molecules. For instance, various substituted benzamides are known to act as enzyme inhibitors or receptor modulators.

One well-studied area for related compounds is the inhibition of Poly (ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. The diagram below illustrates a hypothesized mechanism of action if this compound were to act as a PARP inhibitor, a concept explored for other aminobenzamide derivatives.

G cluster_pathway Hypothetical PARP Inhibition Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP PARP Activation DNA_Damage->PARP Repair DNA Repair PARP->Repair Apoptosis Cell Death (Apoptosis) PARP->Apoptosis Leads to repair failure Compound 3-amino-N,4- dimethylbenzamide (Hypothetical Inhibitor) Compound->PARP Inhibits

Caption: Hypothesized signaling pathway for PARP inhibition.

Experimental Protocols (General Methodologies)

Given the lack of specific published studies on this compound, this section provides generalized experimental protocols commonly used to assess the biological activity of novel chemical entities. These would need to be optimized for the specific compound and research question.

Cell Viability Assessment (MTT Assay)

This assay is a standard colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC₅₀ values can be determined by plotting viability against compound concentration.

G Start Seed Cells in 96-well Plate Treat Add Compound Dilutions Start->Treat Incubate_1 Incubate (e.g., 48h) Treat->Incubate_1 MTT Add MTT Reagent Incubate_1->MTT Incubate_2 Incubate (2-4h) MTT->Incubate_2 Solubilize Add Solubilizing Agent (DMSO) Incubate_2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: General experimental workflow for an MTT cell viability assay.

Conclusion

This compound, CAS number 54884-19-4, is a chemical compound with well-defined physical and chemical properties, making it available as a building block for chemical synthesis. However, there is a notable absence of published research into its biological effects, mechanism of action, or specific applications in drug development. The information provided herein on potential biological activities and experimental protocols is based on related structures and general pharmacological principles. Researchers investigating this compound should consider these as starting points for their own empirical studies. Further investigation is required to elucidate the pharmacological profile of this compound.

References

3-amino-N,4-dimethylbenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-N,4-dimethylbenzamide, including its chemical properties, a plausible synthetic route, and a discussion of its potential applications based on structurally similar compounds. While specific biological activity and detailed experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide extrapolates likely characteristics and methodologies to support further research and development.

Core Molecular Data

This compound is an aromatic amide with the following key identifiers and properties.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
CAS Number 54884-19-4
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC)N
InChI Key NXFCCUBWWTWZGE-UHFFFAOYSA-N
Physical Form Solid (predicted)

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The synthesis can be logically divided into two primary stages:

  • Amide Formation: Conversion of the carboxylic acid group of 4-methyl-3-nitrobenzoic acid to an N-methylamide.

  • Nitro Group Reduction: Reduction of the nitro group to a primary amine to yield the final product.

G start 4-Methyl-3-nitrobenzoic Acid step1_reagent 1. SOCl₂ or (COCl)₂ 2. Methylamine (CH₃NH₂) start->step1_reagent intermediate N,4-Dimethyl-3-nitrobenzamide step1_reagent->intermediate Amidation step2_reagent Reducing Agent (e.g., Fe/HCl, SnCl₂/HCl, or H₂/Pd-C) intermediate->step2_reagent product This compound step2_reagent->product Reduction

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: A General Approach

The following protocols are generalized procedures for the key transformations in the proposed synthesis. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of N,4-Dimethyl-3-nitrobenzamide (Amidation)

This procedure involves the conversion of the starting carboxylic acid to a more reactive acid chloride, followed by amidation.

  • Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methyl-3-nitrobenzoic acid in a dry, non-protic solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture and remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 4-methyl-3-nitrobenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM. Cool the solution in an ice bath.

  • Slowly add a solution of methylamine (e.g., a 2M solution in THF or an aqueous solution) to the stirred acid chloride solution. An excess of methylamine is typically used to react with the acid chloride and to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

  • Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N,4-dimethyl-3-nitrobenzamide can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Nitro Reduction)

Several methods are effective for the reduction of aromatic nitro groups. The choice of reagent can depend on the scale of the reaction and the presence of other functional groups.

  • Method A: Metal/Acid Reduction (e.g., Tin(II) Chloride)

    • Dissolve the N,4-dimethyl-3-nitrobenzamide intermediate in a solvent such as ethanol.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.

    • Heat the mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is basic.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Method B: Catalytic Hydrogenation

    • Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction until the uptake of hydrogen ceases or TLC analysis shows completion.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the product.

Potential Applications and Biological Relevance

While there is a lack of specific data for this compound, the structurally related compound, 3-amino-4-methylbenzamide , is noted as a useful research chemical and an important intermediate for the synthesis of pharmaceutical APIs and dyes.[1] It has also been identified as a useful starting material for the preparation of heteroaryl compounds that act as ERK1/ERK2 inhibitors, which are relevant in cancer research.[2]

The benzamide scaffold is a common feature in many biologically active molecules and approved drugs.[3] The presence and relative positions of the amino, methyl, and N-methylamide substituents on the benzene ring of this compound could make it a candidate for investigation in several areas of drug discovery, including but not limited to:

  • Kinase Inhibition: As seen with similar structures, this compound could be explored as a potential inhibitor of various protein kinases involved in cell signaling pathways related to cancer and other diseases.

  • Enzyme Inhibition: The aminobenzamide structure is a known pharmacophore for other enzyme classes.

  • Building Block for Complex Molecules: It can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic value.

Further research, including in vitro screening and biological assays, is necessary to determine the specific biological activity and potential therapeutic applications of this compound.

References

Spectral Data Analysis of 3-amino-N,4-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected and available spectral data for the compound 3-amino-N,4-dimethylbenzamide. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages data from structurally similar compounds to predict its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This approach allows for a robust estimation of its key spectral features, crucial for its identification and characterization in a research and drug development context.

Predicted and Comparative Spectral Data

The following tables summarize the predicted spectral data for this compound, based on the analysis of closely related analogues.

¹H NMR (Proton NMR) Spectroscopy

Solvent: CDCl₃ (assumed) Frequency: 400 MHz (typical)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentComparative Data (ppm)
~7.0-7.2d1HH-53-Amino-4-methoxybenzamide: ~6.8-7.2
~6.7-6.9dd1HH-63-Amino-4-methoxybenzamide: ~6.8-7.2
~6.6-6.8s1HH-23-Amino-4-methoxybenzamide: ~7.3
~3.8 (broad)s2H-NH₂Varies
~2.9-3.1d3HN-CH₃N,N-Dimethylbenzamide: 3.10, 2.96
~2.2-2.4s3HAr-CH₃N,N,4-trimethylbenzamide: 2.34 (in DMSO)

Note: The presence of rotational isomers (rotamers) around the amide C-N bond is common in N-substituted benzamides, which can lead to the appearance of doubled signals for the N-methyl protons at room temperature.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Solvent: CDCl₃ (assumed) Frequency: 100 MHz (typical)

Chemical Shift (δ) ppmAssignmentComparative Data (ppm)
~170-172C=ON,N-dimethylbenzamide: 171.76
~145-147C-3 (C-NH₂)4-Amino-N,N-dimethylbenzamide: ~150 (for C4-NH2)
~136-138C-4 (C-CH₃)N,N,4-trimethylbenzamide: 138.92
~130-132C-1N,N-dimethylbenzamide: 136.34
~120-122C-53-Chloro-N,N-dimethylbenzamide: 125.1 (for C-6)
~115-117C-63-Chloro-N,N-dimethylbenzamide: 127.2 (for C-2)
~112-114C-23-Chloro-N,N-dimethylbenzamide: 129.7 (for C-4)
~35-40N-CH₃N,N-dimethylbenzamide: 39.7, 35.4
~18-20Ar-CH₃N,N,4-trimethylbenzamide: 20.90 (in DMSO)
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignmentComparative Data (cm⁻¹)
3450-3250Medium, Sharp (doublet)N-H stretch (primary amine)Aniline: 3442, 3360[1]
3350-3310MediumN-H stretch (secondary amide)Secondary amides show a single band in this region.
~1630StrongC=O stretch (amide I band)Benzamide: ~1650
1620-1580MediumN-H bend (primary amine)Aniline: 1619[1]
1335-1250StrongC-N stretch (aromatic amine)Aniline: 1281[1]

Primary aromatic amines typically show two N-H stretching bands.[1][2] The C-N stretching vibration for aromatic amines is usually strong and appears in the 1335-1250 cm⁻¹ region.[1]

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityPossible Fragment
164~40%[M]⁺ (Molecular Ion)
120100%[M - C₂H₆N]⁺
92~60%[M - C₂H₆N - CO]⁺
65~45%[C₅H₅]⁺

PubChemLite provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful in advanced mass spectrometry analyses.[3]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Actual parameters may vary depending on the instrument and specific experimental requirements.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal peak shape.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, typically with 8-16 scans.

    • Acquire a ¹³C NMR spectrum, which will require a larger number of scans for adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[3]

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, magnetic sector).[3]

  • Detection: Detect the ions and record their abundance. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

General Spectroscopic Workflow

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR Process Process Raw Data (FT, Phasing, etc.) NMR->Process IR->Process MS->Process Interpret Interpret Spectra Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectral properties of this compound. For definitive structural confirmation, direct experimental analysis is recommended. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

References

Solubility Profile of 3-amino-N,4-dimethylbenzamide in Dimethyl Sulfoxide (DMSO) and Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-amino-N,4-dimethylbenzamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Due to the limited availability of precise quantitative solubility data in public literature for this specific compound, this document focuses on providing qualitative solubility information for a structurally analogous compound, alongside detailed experimental protocols to enable researchers to determine precise solubility values.

Introduction to this compound

This compound is an organic compound that belongs to the benzamide class of molecules. Its structure, featuring an aromatic ring, an amide group, and amino and methyl substituents, suggests a degree of polarity that influences its solubility in various solvents. Understanding the solubility of this compound in solvents like DMSO, a polar aprotic solvent, and methanol, a polar protic solvent, is crucial for a wide range of applications in drug discovery and development, including compound storage, formulation, and in vitro assay design.

Solubility Data

Table 1: Qualitative Solubility of 3-amino-4-methylbenzamide

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[1][2]
MethanolSlightly Soluble[1][2]

It is important to note that while this data for a related compound is informative, experimental determination is essential for obtaining accurate quantitative solubility values for this compound.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental protocols are recommended.

Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (DMSO or methanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to permit the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid disturbing the solid pellet. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Gravimetric Method

The gravimetric method is another reliable technique for determining solubility.

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in either DMSO or methanol as described in the shake-flask method (steps 1 and 2).

  • Sample Withdrawal: After equilibration and settling of the excess solid, carefully withdraw a known volume of the clear supernatant.

  • Solvent Evaporation: Place the withdrawn supernatant in a pre-weighed container and evaporate the solvent under controlled conditions (e.g., using a vacuum oven at a suitable temperature) until a constant weight of the dried solute is achieved.

  • Weighing: Accurately weigh the container with the dried solute.

  • Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the supernatant withdrawn.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a new chemical entity, including the crucial step of solubility determination.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Biological Screening cluster_3 Phase 4: Data Analysis & Decision synthesis Compound Synthesis & Purification structure Structural Elucidation (NMR, MS) synthesis->structure purity Purity Assessment (HPLC, LC-MS) structure->purity solubility Solubility Determination (DMSO, Methanol, Aqueous Buffers) purity->solubility logp LogP/LogD Measurement solubility->logp stability Chemical Stability Assessment logp->stability in_vitro In Vitro Biological Assays stability->in_vitro in_vivo In Vivo Studies (if applicable) in_vitro->in_vivo analysis Data Analysis & Interpretation in_vivo->analysis decision Go/No-Go Decision for Further Development analysis->decision

Caption: Workflow for New Chemical Entity Characterization.

Conclusion

While precise quantitative solubility data for this compound in DMSO and methanol is not currently available, qualitative information from a structurally similar compound suggests it is sparingly soluble in DMSO and slightly soluble in methanol. For researchers and drug development professionals requiring exact solubility values, the detailed experimental protocols provided in this guide, such as the shake-flask and gravimetric methods, offer robust approaches for empirical determination. The characterization workflow presented highlights the integral role of solubility assessment in the broader context of new chemical entity profiling.

References

Technical Guide: Crystal Structure Analysis of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Focus: Methodologies and Data Interpretation for 3-amino-N,4-dimethylbenzamide and Related Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, informing rational drug design, and ensuring material quality. This guide provides an in-depth overview of the experimental and analytical workflow for determining the crystal structure of small organic molecules, using this compound as a focal point. While specific crystallographic data for this compound is not publicly available as of this writing, this document leverages data from the closely related compound, N,4-dimethylbenzamide, to illustrate the core principles and data presentation standards in the field.

Introduction

This compound (C₉H₁₂N₂O) is an organic compound featuring a substituted benzamide core.[1] Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a range of biological activities.[2] The determination of their crystal structure via single-crystal X-ray diffraction provides definitive proof of molecular identity, reveals detailed conformational geometries, and elucidates intermolecular interactions such as hydrogen bonding that govern crystal packing and influence properties like solubility and stability.

This document outlines the typical experimental protocols for synthesis, crystallization, and X-ray diffraction analysis and presents a standardized format for reporting crystallographic data.

Experimental Protocols

Synthesis of Benzamide Derivatives

The synthesis of N-substituted benzamides can be achieved through various established methods. A common approach involves the amidation of a corresponding benzoic acid derivative. For a compound like N,4-dimethylbenzamide, the process typically starts with 4-methylbenzoyl chloride, which is reacted with methylamine in a suitable solvent.

General Protocol: Amide Coupling

  • Acid Chloride Formation: The starting carboxylic acid (e.g., 4-methylbenzoic acid) is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene). The reaction is often run at reflux, and the excess chlorinating agent and solvent are removed under reduced pressure.

  • Amidation: The crude acid chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

  • The solution is cooled in an ice bath (0 °C).

  • A solution of the desired amine (e.g., methylamine) and a base (e.g., triethylamine or pyridine) in the same solvent is added dropwise to the cooled acid chloride solution. The base serves to neutralize the HCl byproduct.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated in vacuo to yield the crude benzamide product.

  • The product is then purified, typically by recrystallization or column chromatography.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. The slow evaporation technique is widely used for small organic molecules.

General Protocol: Slow Evaporation

  • The purified compound (e.g., N,4-dimethylbenzamide) is dissolved in a minimal amount of a suitable solvent or solvent mixture to achieve saturation or near-saturation.[2] Ethanol is a commonly used solvent for this class of compounds.[2]

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is transferred to a clean vial, which is loosely capped or covered with perforated film (e.g., Parafilm) to allow for the slow evaporation of the solvent.

  • The vial is left undisturbed in a vibration-free environment at a constant temperature (typically room temperature) for several days to weeks.[2]

  • As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered single crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer to determine the arrangement of atoms.

General Protocol: Data Collection and Analysis

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[2][3] The instrument uses a specific X-ray radiation source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).[2][3] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected raw data are processed to integrate the reflection intensities, apply corrections for experimental factors (like Lorentz and polarization effects), and perform absorption corrections.[3]

  • Structure Solution: The processed data are used to solve the crystal structure. Direct methods or Patterson methods are commonly employed to determine the initial positions of the non-hydrogen atoms. Software such as SHELXS is frequently used for this step.[2]

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares on F² techniques, typically with software like SHELXL.[2] In this iterative process, atomic positions and anisotropic displacement parameters are adjusted to achieve the best fit between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]

Data Presentation: Crystallographic Data

Quantitative crystallographic data is best summarized in a standardized table. The following table contains data for the related compound N,4-dimethylbenzamide as a representative example.[2]

ParameterValue
Crystal Data
Chemical FormulaC₉H₁₁NO
Formula Weight ( g/mol )149.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.7670 (14)
b (Å)9.946 (2)
c (Å)12.229 (2)
β (°)92.63 (3)
Volume (ų)822.2 (3)
Z (molecules/unit cell)4
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
Reflections Collected3362
Independent Reflections1510
Refinement
R₁ [I > 2σ(I)]0.050
wR₂ (all data)0.166
Goodness-of-fit (S)1.01

Visualization

To clarify the logical flow of the procedures described, the following diagram illustrates the general workflow for small molecule crystal structure analysis.

G Workflow for Crystal Structure Analysis cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination start Starting Materials react Chemical Reaction (e.g., Amidation) start->react purify Purification (Recrystallization / Chromatography) react->purify dissolve Dissolution in Suitable Solvent purify->dissolve evap Slow Evaporation dissolve->evap harvest Crystal Selection evap->harvest mount Mount Crystal harvest->mount collect Data Collection (Diffractometer) mount->collect reduce Data Reduction collect->reduce solve Structure Solution (e.g., SHELXS) reduce->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & Analysis refine->validate

Caption: General workflow for small molecule crystal structure determination.

Conclusion

The analysis of crystal structures is an indispensable tool in chemical and pharmaceutical sciences. Although a complete crystallographic dataset for this compound is not currently in the public literature, the established protocols for synthesis, crystallization, and X-ray diffraction of related benzamides provide a clear and reliable blueprint for its future characterization. The methodologies and data presentation standards outlined in this guide, exemplified by the data from N,4-dimethylbenzamide, serve as a comprehensive reference for researchers engaged in the structural elucidation of novel small molecules. Such analyses are crucial for establishing structure-property relationships and advancing the development of new chemical entities.

References

An In-depth Technical Guide on the Predicted ADMET Properties of 3-amino-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound 3-amino-N,4-dimethylbenzamide (CAS: 54884-19-4). Given the critical role of ADMET profiling in drug discovery, this document outlines the predicted physicochemical characteristics and pharmacokinetic profile of the molecule. Furthermore, it details standardized experimental protocols for in vitro assessment of these properties, offering a framework for experimental validation.

While a complete set of pre-calculated in silico ADMET data for this compound is not publicly available, this guide presents the relevant parameters that are typically evaluated. The provided tables are structured for the inclusion of data from predictive software (e.g., QSAR models) or experimental results.

Physicochemical Properties

The fundamental physicochemical properties of a compound are pivotal in determining its ADMET profile. For this compound, these properties are as follows:

PropertyValueSource
Molecular Formula C₉H₁₂N₂O--INVALID-LINK--[1]
Molecular Weight 164.20 g/mol --INVALID-LINK--[1]
SMILES O=C(NC)C1=CC(N)=C(C)C=C1--INVALID-LINK--[1]
InChI Key NXFCCUBWWTWZGE-UHFFFAOYSA-N--INVALID-LINK--[1]
Absorption

Oral bioavailability is a key consideration in drug development. The absorption of a compound is influenced by its solubility, permeability, and stability in the gastrointestinal tract.

Predicted Absorption Properties

ParameterPredicted ValueSignificance
Water Solubility Data not availableAffects dissolution in the gut.
Caco-2 Permeability (Papp) Data not availablePredicts intestinal absorption rate.
Human Intestinal Absorption (%) Data not availableEstimates the fraction of drug absorbed from the gut.
P-glycoprotein (P-gp) Substrate Data not availableIdentifies potential for efflux from intestinal cells.
Distribution

Following absorption, a drug is distributed throughout the body. Key parameters in this phase include plasma protein binding and the ability to cross the blood-brain barrier.

Predicted Distribution Properties

ParameterPredicted ValueSignificance
Plasma Protein Binding (%) Data not availableInfluences the fraction of free drug available for therapeutic effect.
Volume of Distribution (VDss) Data not availableIndicates the extent of drug distribution into tissues.
Blood-Brain Barrier (BBB) Permeation Data not availablePredicts potential for central nervous system effects.
Metabolism

The metabolic fate of a drug is primarily determined by its interaction with drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family.

Predicted Metabolism Properties

ParameterPredicted ValueSignificance
CYP450 2D6 Substrate/Inhibitor Data not availablePredicts potential for drug-drug interactions.
CYP450 3A4 Substrate/Inhibitor Data not availablePredicts potential for drug-drug interactions with a wide range of drugs.
Metabolic Stability (t½ in HLM) Data not availableIndicates the rate of metabolic clearance in the liver.
Excretion

The primary routes of drug excretion are through the kidneys (renal) and the liver (biliary).

Predicted Excretion Properties

ParameterPredicted ValueSignificance
Total Clearance Data not availableMeasures the efficiency of drug removal from the body.
Renal Excretion (%) Data not availableIndicates the proportion of the drug cleared by the kidneys.
Toxicity

Early assessment of potential toxicity is crucial to de-risk drug candidates. Key areas of concern include cardiotoxicity, mutagenicity, and hepatotoxicity.

Predicted Toxicity Properties

ParameterPredicted ValueSignificance
hERG Inhibition (IC₅₀) Data not availableAssesses the risk of drug-induced cardiac arrhythmia.[2]
Ames Mutagenicity Data not availableScreens for potential to cause genetic mutations.
Hepatotoxicity Data not availablePredicts the risk of drug-induced liver injury.
Acute Oral Toxicity (LD₅₀) Data not availableEstimates the lethal dose from a single oral administration.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to determine the ADMET properties of this compound.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the gut wall.[3]

  • Cell Culture: Caco-2 cells are seeded on permeable supports in multi-well plates and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (typically 2 hours) to determine the A-to-B permeability.

    • Concurrently, the compound is added to the basolateral side, and its appearance on the apical side is monitored to determine the B-to-A permeability.

    • Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess whether the compound is a substrate of efflux transporters like P-glycoprotein.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • System Selection: Human liver microsomes (HLM) or hepatocytes are commonly used as they contain a rich complement of drug-metabolizing enzymes.[4]

  • Incubation: The test compound (e.g., 1 µM) is incubated with HLM or hepatocytes at 37°C in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) to track the disappearance of the parent compound.

  • Reaction Termination: The metabolic reaction is stopped at each time point by adding a solvent like acetonitrile.

  • Analysis: The concentration of the remaining parent compound is quantified using LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[5]

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.

  • Incubation: A specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) is incubated with the enzyme source in the presence of varying concentrations of the test compound.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (vehicle). The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then calculated.

hERG Inhibition Assay

The hERG assay is a critical safety screen to assess the risk of a compound causing QT prolongation and Torsades de Pointes.

  • Methodology: The patch-clamp electrophysiology technique is the gold standard for measuring the ionic current through hERG channels.[6] This can be performed manually or using automated, higher-throughput systems.

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.

  • Procedure:

    • A stable whole-cell recording is established from a hERG-expressing cell.

    • Baseline hERG currents are recorded in a vehicle control solution.

    • The test compound is applied at various concentrations, and the effect on the hERG current is measured.

    • A known hERG blocker (e.g., E-4031) is used as a positive control.

  • Data Analysis: The percentage of current inhibition at each concentration is used to generate a concentration-response curve and calculate the IC₅₀ value.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7]

  • Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.

  • Principle: The test measures the ability of a chemical to cause mutations that result in a reversion to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.

  • Procedure:

    • The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • The treated bacteria are plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Visualizations

ADMET Profiling Workflow

ADMET_Workflow cluster_excretion Excretion Compound Test Compound (this compound) Solubility Solubility Assay Compound->Solubility Permeability Caco-2 Assay Compound->Permeability PPB Plasma Protein Binding Assay Compound->PPB BBB BBB Permeation Model Compound->BBB MetabolicStability Metabolic Stability (Microsomes/Hepatocytes) Compound->MetabolicStability CYP_Inhibition CYP450 Inhibition Assay Compound->CYP_Inhibition Excretion_Models In Silico/ In Vitro Models Compound->Excretion_Models hERG hERG Assay Compound->hERG Ames Ames Test Compound->Ames Hepatotoxicity Hepatotoxicity Assay Compound->Hepatotoxicity

Caption: A typical workflow for in vitro ADMET profiling of a drug candidate.

Cytochrome P450 Inhibition Logical Pathway

CYP_Inhibition_Pathway cluster_outcome Outcome TestCompound This compound CYP_Enzyme CYP450 Enzyme (e.g., CYP3A4) TestCompound->CYP_Enzyme Binds to Metabolite Metabolite CYP_Enzyme->Metabolite Produces Metabolite_Reduced Reduced Metabolite Formation CYP_Enzyme->Metabolite_Reduced If inhibited Metabolite_Normal Normal Metabolite Formation CYP_Enzyme->Metabolite_Normal If not inhibited ProbeSubstrate Probe Substrate ProbeSubstrate->CYP_Enzyme Metabolized by Inhibition Inhibition NoInhibition No Inhibition Metabolite_Reduced->Inhibition Metabolite_Normal->NoInhibition

Caption: Logical pathway illustrating the mechanism of a CYP450 inhibition assay.

References

In Silico Screening of 3-amino-N,4-dimethylbenzamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in silico screening workflow for novel 3-amino-N,4-dimethylbenzamide analogs, with a primary focus on their potential as Poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Introduction

The 3-aminobenzamide scaffold is a well-established pharmacophore known for its inhibitory activity against PARP enzymes.[1] PARP inhibitors have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2] The in silico screening approach detailed herein provides a rational and efficient methodology for the design and evaluation of novel this compound analogs with enhanced potency and favorable pharmacokinetic profiles.

The core structure, this compound, serves as a foundational template for the design of a virtual library of analogs. This guide will delineate the key computational techniques employed in the screening cascade, from initial library generation to lead candidate selection.

The In Silico Screening Workflow

The in silico screening process for this compound analogs can be systematically organized into a multi-stage workflow. This workflow is designed to progressively filter a large virtual library of compounds to identify a smaller subset of high-potential candidates for further experimental validation.

G cluster_0 Library Design & Preparation cluster_1 Virtual Screening Cascade cluster_2 Lead Optimization cluster_3 Output Lib_Design Virtual Library Generation of This compound Analogs Lig_Prep Ligand Preparation (3D structure generation, energy minimization) Lib_Design->Lig_Prep Pharmacophore Pharmacophore-Based Screening Lig_Prep->Pharmacophore Docking Molecular Docking Pharmacophore->Docking ADMET ADMET Prediction Docking->ADMET MD_Sim Molecular Dynamics Simulation ADMET->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Hits Prioritized Hit Compounds Binding_Energy->Hits

Figure 1: In Silico Screening Workflow

Signaling Pathway of PARP Inhibition

PARP enzymes play a critical role in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. In the context of cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA-mutated cancers), inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during replication. This concept is known as synthetic lethality.

G cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage DNA Damage (Single-Strand Break) PARP_Activation PARP Activation DNA_Damage->PARP_Activation PAR PAR Synthesis PARP_Activation->PAR Replication Replication Fork Collapse PARP_Activation->Replication BER Base Excision Repair PAR->BER BER->DNA_Damage Repair PARP_Inhibitor This compound Analog (PARP Inhibitor) PARP_Inhibitor->Inhibition Inhibition->PARP_Activation Inhibition DSB Double-Strand Break Replication->DSB Apoptosis Apoptosis in HR-Deficient Cancer Cells DSB->Apoptosis

Figure 2: PARP Inhibition Signaling Pathway

Data Presentation

The following tables present hypothetical yet representative data that would be generated during the in silico screening of a library of this compound analogs.

Table 1: Molecular Docking and Biological Activity Data

Compound IDDocking Score (kcal/mol)Predicted IC50 (µM)Key Interacting Residues
Lead-01-9.80.05Gly863, Ser904, Tyr907
Analog-02-9.20.12Gly863, Ser904
Analog-03-8.50.58Ser904, Tyr907
Analog-04-7.91.2Gly863
Analog-05-10.10.03Gly863, Ser904, Tyr907

Table 2: Predicted ADMET Properties

Compound IDLogPSolubility (logS)Caco-2 Permeability (nm/s)hERG InhibitionHepatotoxicity
Lead-012.5-3.1HighLow RiskNo
Analog-023.1-3.8HighLow RiskNo
Analog-032.8-3.5ModerateLow RiskNo
Analog-044.2-4.5LowHigh RiskYes
Analog-052.2-2.9HighLow RiskNo

Experimental Protocols

Virtual Library Generation

A virtual library of this compound analogs can be generated by combinatorial enumeration of substituents at various positions of the core scaffold. Substitutions can be made at the amino group, the aromatic ring, and the N,4-dimethyl positions. A diverse range of functional groups should be employed to explore a wide chemical space.

Ligand Preparation

All generated analogs must be converted to 3D structures. This process typically involves:

  • Tautomeric and Ionization State Prediction: Assigning the most probable protonation state at a physiological pH (e.g., 7.4).

  • Energy Minimization: Using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation of each ligand.

Pharmacophore-Based Screening

A pharmacophore model can be generated based on known PARP inhibitors. This model will define the essential chemical features required for binding, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centroids. The virtual library is then screened to identify molecules that match the pharmacophore model.

Molecular Docking

Molecular docking studies are performed to predict the binding mode and affinity of the analogs within the active site of the target protein (e.g., PARP1, PDB ID: 4TVJ).[3]

  • Protein Preparation: The crystal structure of the target protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Grid Generation: A docking grid is defined around the active site of the protein.

  • Docking Simulation: Each ligand is flexibly docked into the defined grid using a docking program such as AutoDock Vina or GOLD. The resulting poses are scored based on a scoring function that estimates the binding affinity.

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-ranked compounds from molecular docking are predicted using computational models.[4][5] This helps to identify candidates with drug-like properties and minimize the risk of late-stage failures. Various online tools and software packages can be used for ADMET prediction.

Molecular Dynamics (MD) Simulation

MD simulations are performed on the most promising ligand-protein complexes to assess their stability and provide a more detailed understanding of the binding interactions.

  • System Setup: The ligand-protein complex is solvated in a water box with appropriate counter-ions.

  • Simulation: The system is subjected to a simulation of a defined time period (e.g., 100 ns), during which the atomic trajectories are calculated.

  • Analysis: The simulation trajectories are analyzed to evaluate the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of the protein residues, and the hydrogen bond network between the ligand and the protein.

Conclusion

The in silico screening workflow presented in this guide offers a robust and cost-effective strategy for the identification of novel this compound analogs as potential PARP inhibitors. By integrating a range of computational techniques, this approach allows for the rational design and prioritization of compounds with high predicted potency and favorable ADMET properties, thereby accelerating the drug discovery process. The prioritized hit compounds from this workflow are promising candidates for chemical synthesis and subsequent in vitro and in vivo biological evaluation.

References

The Multifaceted Therapeutic Potential of Aminobenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzamide derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their inherent structural features, particularly the benzamide core, allow for diverse chemical modifications, leading to the development of potent agents with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. A key mechanism of action for many of these derivatives is the inhibition of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair, which has significant implications for cancer therapy. This technical guide provides an in-depth overview of the current understanding of the biological activities of aminobenzamide derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

I. Anticancer Activity

Aminobenzamide derivatives have shown significant potential as anticancer agents, primarily through the inhibition of PARP and histone deacetylase (HDAC) enzymes, as well as by inducing apoptosis and cell cycle arrest.

PARP Inhibition

The benzamide moiety of these derivatives often mimics the nicotinamide portion of NAD+, the natural substrate of PARP enzymes.[1] This competitive inhibition disrupts the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.

Table 1: PARP Inhibitory Activity of Selected Aminobenzamide Derivatives

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
3-Aminobenzamide~50 (in CHO cells)-[2]
Olaparib1.91.5[3]
Rucaparib1.41.4[3]
Talazoparib0.570.31[3]
Niraparib3.82.1[3]
Veliparib4.72.9[3]

Note: IC50 values can vary depending on the assay conditions.

Experimental Workflow: PARP Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep1 Prepare assay buffer and recombinant PARP enzyme react1 Add PARP enzyme, activated DNA, and inhibitor to plate prep1->react1 prep2 Prepare NAD+ and biotinylated-NAD+ react2 Initiate reaction by adding NAD+/biotinylated-NAD+ mixture prep2->react2 prep3 Prepare aminobenzamide derivative dilutions prep3->react1 react1->react2 react3 Incubate at room temperature react2->react3 detect1 Add streptavidin-HRP to capture biotinylated PAR react3->detect1 detect2 Add chemiluminescent substrate detect1->detect2 detect3 Measure luminescence detect2->detect3

Workflow for a typical PARP inhibition assay.
HDAC Inhibition

Certain aminobenzamide derivatives act as histone deacetylase (HDAC) inhibitors.[4][5] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these compounds can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis. The 2-aminobenzamide group often acts as a zinc-binding group in the active site of HDACs.[5]

Table 2: HDAC Inhibitory Activity of Selected 2-Aminobenzamide Derivatives

Compound SeriesHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
Pyrazine Linked 2-Aminobenzamides (e.g., 21b)SubmicromolarSubmicromolarWeak/No inhibition[5]
Pyrazine Linked 2-Aminobenzamides (e.g., 29b)0.070.266.1[6]
N-(2-Aminophenyl)-2-arylquinoline-4-carboxamides (e.g., 13b)--Pan-HDAC IC50: 1.76[4]
MS-275 (Entinostat)--4.8[7]

Note: IC50 values can vary depending on the specific derivative and assay conditions.

Induction of Apoptosis and Cell Cycle Arrest

Aminobenzamide derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] Western blot analysis is a key technique to detect the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP, which are hallmarks of apoptosis.[9][10] Furthermore, these compounds can cause cell cycle arrest at different phases, most commonly G1 or G2/M, which can be quantified using flow cytometry with propidium iodide (PI) staining.[11]

Signaling Pathway: Aminobenzamide-Induced Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL/TNFα DeathReceptor Death Receptor FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Aminobenzamide Aminobenzamide Derivative Aminobenzamide->Mito Stress

Aminobenzamide derivatives can trigger both intrinsic and extrinsic apoptotic pathways.

Table 3: Cytotoxic Activity of Selected Aminobenzamide Derivatives Against Cancer Cell Lines

Compound/SeriesCell LineIC50 (µM)Reference
Imidazole-based N-phenylbenzamide (4f)A549 (Lung)7.5[12]
HeLa (Cervical)9.3[12]
MCF-7 (Breast)8.9[12]
o-Aminobenzamide salt (F8)HGC-27 (Gastric)0.26[13]
2-Aminobenzamide Derivative (Compound 5a)B. subtilisMIC: 6.25 µg/mL[14]
E. coliMIC: 3.12 µg/mL[14]
2-Aminobenzamide Derivative (Compound 6b)E. coliMIC: 3.12 µg/mL[14]
2-Aminobenzamide Derivative (Compound 6c)B. subtilisMIC: 6.25 µg/mL[14]

II. Anti-inflammatory Activity

Aminobenzamide derivatives have demonstrated notable anti-inflammatory effects, primarily by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Modulation of NF-κB and MAPK Signaling

NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Some aminobenzamide derivatives can inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[15] The MAPK signaling cascades (including ERK, JNK, and p38) are also central to the inflammatory process, and their modulation by aminobenzamide derivatives contributes to their anti-inflammatory properties.

Signaling Pathway: Anti-inflammatory Action of Aminobenzamide Derivatives

InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 InflammatoryStimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatoryGenes activates Aminobenzamide Aminobenzamide Derivative Aminobenzamide->IKK inhibits

Inhibition of the NF-κB pathway by aminobenzamide derivatives.

Table 4: In Vitro Anti-inflammatory Activity of Selected Benzamide Derivatives

Compound/SeriesAssayIC50/InhibitionReference
Nitro substituted benzamide (Compound 5)LPS-induced NO production in RAW264.7 cellsIC50: 3.7 µM[7]
Nitro substituted benzamide (Compound 6)LPS-induced NO production in RAW264.7 cellsIC50: 5.3 µM[7]
N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivativesProteinase inhibitionIC50: 0.04–0.07 mg/mL[16]

III. Antimicrobial Activity

A range of aminobenzamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[14][17][18][19][20][21] The mechanism of action is often related to the disruption of microbial cellular processes.

Table 5: Antimicrobial Activity of Selected Aminobenzamide Derivatives

Compound/SeriesMicroorganismMIC (µg/mL)Reference
2-Aminobenzamide (Compound 5)Aspergillus fumigatusMore potent than Clotrimazole[17]
Saccharomyces cerevisiae-[17]
Gram-positive & Gram-negative bacteriaGood activity[17]
Amide derivatives with cyclopropane (F9)Escherichia coli32[18]
Amide derivatives with cyclopropane (F5, F29, F53)Staphylococcus aureus32-64[18]
Benzimidazolo benzothiophenes (1e, 1g, 1h)Various bacteria & fungi10-20[21]
Amidinobenzimidazoles (8a-8e)MRSA8-32[20]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

IV. Neuroprotective Activity

Emerging evidence suggests that aminobenzamide derivatives possess neuroprotective properties, potentially through the inhibition of PARP, which is implicated in neuronal cell death following ischemic events, and by exhibiting antioxidant effects.

3-Aminobenzamide, a known PARP inhibitor, has been shown to reduce brain infarction and neutrophil infiltration in animal models of transient focal cerebral ischemia.[22] The neuroprotective mechanism is linked to the attenuation of oxidative stress and the inflammatory response in the brain.

Table 6: Neuroprotective Activity of Selected Aminobenzamide Derivatives

CompoundModelEffectReference
3-AminobenzamideTransient focal cerebral ischemia in miceReduces infarct volume and neutrophil infiltration[22]
BN 80933Hypoxia-induced cell death in cortical neuronsIC50: 0.15 µM[14]

V. Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][23][24][25][26]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treatment: Treat the cells with various concentrations of the aminobenzamide derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to identify key markers of apoptosis, such as cleaved caspases and cleaved PARP.[9][10][27][28]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-cleaved caspase-3).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][29][30][31][32]

Protocol:

  • Cell Treatment: Treat cells with the aminobenzamide derivative for a specific time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to degrade RNA and ensure only DNA is stained).

  • Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

  • Data Analysis: Use specialized software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

VI. Synthesis of Aminobenzamide Derivatives

A common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary amine.[17][19][33][34][35]

General Synthetic Scheme:

IsatoicAnhydride Isatoic Anhydride Aminobenzamide 2-Aminobenzamide Derivative IsatoicAnhydride->Aminobenzamide Amine R-NH2 Amine->Aminobenzamide Solvent Solvent (e.g., DMF) Heat or Microwave Solvent->Aminobenzamide CO2 CO2 Aminobenzamide->CO2 +

A general reaction for the synthesis of 2-aminobenzamide derivatives.

Conclusion

Aminobenzamide derivatives represent a highly valuable scaffold in modern drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for the development of novel therapeutics. The well-established role of certain derivatives as potent PARP and HDAC inhibitors has already made a significant impact in oncology. Further exploration of their anti-inflammatory, antimicrobial, and neuroprotective potential is warranted and holds promise for addressing a wide range of unmet medical needs. The experimental protocols and pathway analyses presented in this guide provide a foundational framework for researchers to further investigate and harness the therapeutic potential of this versatile class of compounds.

References

The 3-amino-N,4-dimethylbenzamide Core: A Versatile Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-amino-N,4-dimethylbenzamide scaffold is emerging as a valuable fragment in drug discovery, offering a versatile template for the development of potent and selective inhibitors against a range of biological targets. This technical guide provides a comprehensive overview of this fragment, including its synthesis, potential biological applications, and strategies for its incorporation into drug design workflows.

Physicochemical Properties

The core structure of this compound provides a desirable starting point for fragment-based drug discovery (FBDD) due to its favorable physicochemical properties, which align with the "Rule of Three". These properties make it an attractive scaffold for further optimization.

PropertyValue
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
CAS Number 54884-19-4
SMILES O=C(NC)C1=CC(N)=C(C)C=C1
InChI Key NXFCCUBWWTWZGE-UHFFFAOYSA-N

Synthesis

A general synthetic approach is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_amidation Amidation cluster_product Final Product 3_amino_4_methylbenzoic_acid 3-Amino-4-methylbenzoic acid Activation Activation (e.g., SOCl₂, EDCI/HOBt) 3_amino_4_methylbenzoic_acid->Activation Step 1 Amidation Reaction with Methylamine Activation->Amidation Step 2 Product This compound Amidation->Product Step 3

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: General Amidation of a Carboxylic Acid

This protocol provides a general procedure for the amidation of a benzoic acid derivative, which can be adapted for the synthesis of this compound.

Materials:

  • 3-amino-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDCI) and an activator (e.g., HOBt)

  • Methylamine (as a solution in a suitable solvent like THF or as a gas)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure (using SOCl₂):

  • Suspend 3-amino-4-methylbenzoic acid in an anhydrous aprotic solvent (e.g., DCM).

  • Add thionyl chloride dropwise at 0 °C.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Remove the excess solvent and thionyl chloride under reduced pressure to obtain the acyl chloride.

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent.

  • Add a solution of methylamine and a base (e.g., TEA) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activity and Potential Targets

The 3-aminobenzamide scaffold is a well-established pharmacophore, most notably recognized for its ability to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP inhibitors have garnered significant attention in oncology due to their synthetic lethality in cancers with deficiencies in DNA repair pathways.

While direct biological data for this compound is scarce, the broader class of 3-aminobenzamide derivatives has been explored against various targets. The methyl substitutions on the N-methyl and 4-position of the benzamide ring can be strategically utilized to explore the chemical space around the core scaffold and to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Potential therapeutic areas for derivatives of this fragment include:

  • Oncology: As PARP inhibitors for the treatment of various cancers.

  • Inflammatory Diseases: By modulating inflammatory pathways.

  • Ischemia-Reperfusion Injury: By mitigating cellular damage.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-aminobenzamide core can provide valuable structure-activity relationship (SAR) data. The N-methyl and 4-methyl groups of this compound serve as initial vectors for chemical elaboration.

SAR_Exploration cluster_vectors Vectors for Chemical Elaboration Core This compound N_Methyl N-Methyl Position Core->N_Methyl Modify for Potency/Selectivity 4_Methyl 4-Methyl Position Core->4_Methyl Explore Hydrophobic Pocket 3_Amino 3-Amino Position Core->3_Amino Modulate H-Bonding

Caption: Key positions for SAR exploration on the this compound scaffold.

  • N-Methyl Position: Modification at this position can influence binding affinity and selectivity. Larger substituents could be introduced to probe for additional binding pockets in the target protein.

  • 4-Methyl Position: This position can be explored to enhance hydrophobic interactions within the binding site. Substitution with different alkyl or aryl groups can significantly impact potency.

  • 3-Amino Group: This group is often crucial for establishing key hydrogen bonding interactions with the target protein. Modifications, such as acylation or sulfonylation, can be used to fine-tune these interactions.

Fragment-Based Drug Discovery Workflow

The this compound fragment can be effectively utilized in a fragment-based drug discovery (FBDD) campaign.

FBDD_Workflow Screening Fragment Library Screening (including this compound) Hit_ID Hit Identification Screening->Hit_ID Hit_Validation Hit Validation (e.g., NMR, SPR, X-ray Crystallography) Hit_ID->Hit_Validation Hit_to_Lead Hit-to-Lead Optimization (SAR-driven chemical synthesis) Hit_Validation->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox profiling) Hit_to_Lead->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A typical fragment-based drug discovery workflow utilizing the this compound core.

Experimental Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a general method for screening a fragment library, including this compound, against a target protein using SPR.

Materials:

  • Purified target protein

  • SPR sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Fragment library containing this compound dissolved in a suitable buffer (e.g., PBS with 5% DMSO)

  • Running buffer (e.g., HBS-EP+)

  • SPR instrument

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the target protein at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate the remaining active esters with an injection of ethanolamine.

  • Fragment Screening:

    • Prepare a stock solution of this compound and other fragments in 100% DMSO.

    • Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is consistent across all samples.

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).

    • Monitor the binding response (in Resonance Units, RU).

    • Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Identify fragments that show a significant binding response as primary hits.

    • Confirm hits by dose-response analysis to determine binding affinity (K_D).

Conclusion

The this compound core represents a promising starting point for fragment-based drug discovery. Its favorable physicochemical properties, coupled with the well-documented biological activities of the broader 3-aminobenzamide class, make it a valuable scaffold for the development of novel therapeutics. Through systematic chemical elaboration and robust screening protocols, researchers can leverage this fragment to discover and optimize potent and selective modulators of various biological targets.

References

Methodological & Application

Application Note and Protocols for the Quantification of 3-amino-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 3-amino-N,4-dimethylbenzamide in various matrices, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed to be adaptable for research and quality control purposes.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, impurity profiling, and quality control of starting materials and final products.[1][2][3] This application note details two robust analytical methods for its determination: an HPLC-UV method for routine analysis and a highly sensitive and selective LC-MS/MS method for trace-level quantification in complex biological matrices. The validation of such analytical methods is critical to ensure reliable and reproducible results.[2][4][5]

Analytical Methods

Two primary methods are presented: HPLC-UV for general quantification and LC-MS/MS for enhanced sensitivity and selectivity, particularly in biological samples.

2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials or simple formulations where the analyte concentration is relatively high. A reverse-phase HPLC method is proposed, which is a common and robust technique for the analysis of small organic molecules.[6]

2.2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex matrices such as plasma or serum, an LC-MS/MS method is recommended due to its high sensitivity and selectivity.[7] This technique is particularly useful for pharmacokinetic studies where low concentrations of the analyte are expected.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical methods. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterHPLC-UV MethodLC-MS/MS Method
Limit of Detection (LOD) 10 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL0.3 ng/mL
Linearity Range 30 - 1000 ng/mL0.3 - 300 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (%RSD) < 5%< 3%

Experimental Protocols

4.1. HPLC-UV Method Protocol

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)[6]

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

4.1.2. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 30, 50, 100, 250, 500, 1000 ng/mL).

4.1.3. Sample Preparation (for Bulk Material)

  • Accurately weigh a sample of the bulk material containing approximately 10 mg of this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4.1.4. Chromatographic Conditions

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (with 0.1% formic acid), isocratic or gradient elution may be optimized. A starting point could be a 50:50 (v/v) mixture.[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Determined by UV scan of the analyte (typically between 220-280 nm).

4.2. LC-MS/MS Method Protocol

4.2.1. Materials and Reagents

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., ³-amino-N,4-dimethylbenzamide-d7)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human Plasma (or other biological matrix)

4.2.2. Preparation of Standard and QC Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.[7]

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the primary stock with a 50:50 (v/v) acetonitrile:water mixture.[7]

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration of approximately 100 ng/mL. This solution will be used for protein precipitation.[7]

4.2.3. Sample Preparation (from Human Plasma)

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.[7]

  • Add 150 µL of the IS working solution (in acetonitrile) to precipitate proteins.[7]

  • Vortex the mixture for 30 seconds.[7]

  • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[8][9]

  • Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.[7]

  • Dilute the supernatant with 100 µL of water containing 0.1% formic acid before injection.[7]

4.2.4. LC-MS/MS Conditions

  • LC System: Standard UHPLC/HPLC System

  • Column: C18 or similar reverse-phase column suitable for LC-MS

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion of the standard)

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion of the IS)

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Bulk Sample dissolve Dissolve in Solvent sample->dissolve dilute Dilute to Working Range dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC System filter->hplc Inject detector UV Detector hplc->detector data Data Acquisition & Processing detector->data

Caption: HPLC-UV analysis workflow for this compound.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Acidified Water supernatant->dilute lc LC Separation dilute->lc Inject ms Tandem MS Detection (MRM) lc->ms quant Quantification ms->quant

Caption: LC-MS/MS workflow for plasma sample analysis.

References

Application Notes and Protocols for the Analysis of 3-amino-N,4-dimethylbenzamide by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N,4-dimethylbenzamide is a substituted benzamide that may be of interest as a synthetic intermediate, impurity, or metabolite in the pharmaceutical industry. Accurate and robust analytical methods are crucial for its quantification and characterization. This document provides detailed application notes and protocols for the analysis of this compound using two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

These notes are intended to provide a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, detailed experimental protocols, and expected performance data.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is used.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Run Time 15 minutes

Note on Detection Wavelength: The optimal detection wavelength should be determined by running a UV scan of a standard solution of this compound from 200-400 nm to identify the wavelength of maximum absorbance (λmax).

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the 20 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 3.0 with phosphoric acid. Filter the buffer and the acetonitrile through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

3. Sample Preparation:

The sample preparation method will depend on the matrix. For a drug substance, a simple "dissolve and dilute" approach is typically sufficient.

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be > 0.999.[1]

  • Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (Representative)

The following table summarizes typical validation parameters for the HPLC analysis of a substituted aminobenzamide, which can be expected to be similar for this compound.[1]

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.4 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Sample and Standard S2 Dissolve in Mobile Phase S1->S2 S3 Serial Dilution for Standards S2->S3 S4 Filter Samples and Standards S3->S4 A1 Inject into HPLC System S4->A1 A2 Chromatographic Separation on C18 Column A1->A2 A3 UV Detection A2->A3 D1 Peak Integration A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte Concentration D2->D3

Caption: General workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. Due to the polarity of the amino group, derivatization of this compound is recommended to improve its volatility and chromatographic peak shape.

Experimental Protocol: GC-MS Analysis with Silylation Derivatization

1. Derivatization:

Silylation is a common derivatization technique for compounds with active hydrogens.[2]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Procedure:

    • Place a dried residue of the sample or standard in a reaction vial.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

2. Instrumentation and GC-MS Conditions:

A standard GC-MS system is used for the analysis.

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 400 amu

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution (e.g., 1 µg/mL to 50 µg/mL). Evaporate the solvent from an aliquot of each standard to dryness under a gentle stream of nitrogen before derivatization.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Evaporate the solvent from the extract to dryness.

    • Proceed with the derivatization step as described above.

4. Data Analysis and Quantification:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion corresponding to the silylated derivative and characteristic fragment ions.

  • Construct a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary (Representative)

The following table provides representative validation data for a GC-MS method for a related benzamide derivative, which can be considered indicative for the analysis of derivatized this compound.

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Accuracy (% Recovery) 90.0 - 110.0%
Precision (%RSD) < 10.0%

GC-MS Analysis Workflow with Derivatization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Sample Extraction (LLE/SPE) S2 Evaporation to Dryness S1->S2 S3 Derivatization (Silylation) S2->S3 A1 Inject into GC-MS System S3->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 D1 Peak Identification by RT and Mass Spectrum A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte Concentration D2->D3

Caption: General workflow for the GC-MS analysis of this compound.

Method Comparison and Selection

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds (or their derivatives).
Derivatization Not typically required.Often necessary for polar compounds like amines.
Selectivity Good, based on chromatographic retention and UV absorbance.Excellent, based on chromatographic retention and mass fragmentation pattern.
Sensitivity Generally in the µg/mL to ng/mL range.Generally in the ng/mL to pg/mL range.
Instrumentation Widely available and relatively lower cost.More complex and higher cost.

The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis. HPLC-UV offers a straightforward and robust method for routine quantification without the need for derivatization. GC-MS, while requiring a derivatization step, provides higher sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of identity. The protocols and data presented here provide a solid foundation for the development and validation of analytical methods for this compound in various research and development settings.

References

Application Notes and Protocols: 3-amino-N,4-dimethylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N,4-dimethylbenzamide is a substituted aromatic amine that holds potential as a versatile synthetic building block in medicinal chemistry. Its structural features, including a primary aromatic amine and a methyl-substituted benzamide, offer multiple reaction sites for diversification and the introduction of pharmacophoric elements. While specific, publicly documented examples of its direct application in the synthesis of named clinical candidates are limited, its structural similarity to key fragments of established drug classes, such as PARP inhibitors and kinase inhibitors, makes it a molecule of significant interest for novel drug design and development.

The 3-aminobenzamide core is a well-established pharmacophore, particularly in the design of poly(ADP-ribose) polymerase (PARP) inhibitors. The amino group can be functionalized to interact with key residues in the enzyme's active site, while the benzamide portion often serves as a scaffold for positioning other binding moieties. Similarly, in the realm of kinase inhibitors, the substituted benzamide motif is a common feature, often involved in hydrogen bonding interactions within the ATP-binding pocket of various kinases.

These application notes provide an overview of the potential uses of this compound as a synthetic building block, along with generalized experimental protocols for its derivatization.

Potential Applications in Drug Discovery

Synthesis of PARP Inhibitors

The 3-aminobenzamide scaffold is a cornerstone in the development of PARP inhibitors, a class of drugs effective in treating cancers with deficiencies in DNA repair mechanisms (e.g., BRCA1/2 mutations). This compound can serve as a starting point for novel PARP inhibitors. The primary amino group is amenable to various chemical transformations to introduce moieties that can interact with the nicotinamide binding site of PARP enzymes.

Hypothetical Drug Candidate Profile:

ParameterValue
Target Poly(ADP-ribose) polymerase (PARP-1/2)
Mechanism of Action Inhibition of PARP-mediated DNA repair, leading to synthetic lethality in DNA repair-deficient cancer cells.
Potential Indications Ovarian cancer, breast cancer, prostate cancer (with BRCA1/2 mutations).
Development of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The benzamide moiety is a common structural feature in many approved kinase inhibitors, often acting as a scaffold that presents substituents to engage in hydrogen bonding with the kinase hinge region. The 3-amino group of this compound can be used as a handle to append various heterocyclic systems known to interact with the ATP binding site of kinases like Bcr-Abl, EGFR, and VEGFR.

Hypothetical Drug Candidate Profile:

ParameterValue
Target Tyrosine Kinases (e.g., Bcr-Abl, EGFR, VEGFR)
Mechanism of Action Competitive inhibition of ATP binding, blocking downstream signaling pathways involved in cell proliferation and survival.
Potential Indications Chronic Myeloid Leukemia (CML), Non-Small Cell Lung Cancer (NSCLC), various solid tumors.

Experimental Protocols

The following are generalized protocols illustrating how this compound can be used in common synthetic transformations in medicinal chemistry.

Protocol 1: Acylation of the 3-Amino Group

This protocol describes a standard procedure for the acylation of the primary amino group of this compound with an acid chloride. This is a fundamental step in building more complex molecules.

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired acylated product.

Protocol 2: Sulfonylation of the 3-Amino Group

This protocol outlines the reaction of this compound with a sulfonyl chloride to form a sulfonamide, another important functional group in medicinal chemistry.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Anhydrous pyridine or DCM with an organic base (e.g., TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (or DCM with 1.5 eq of TEA) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • If using pyridine, remove it under reduced pressure. If using DCM, wash the reaction mixture with 1 M HCl to remove the organic base.

  • Dilute the residue/organic layer with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of PARP inhibition, a potential therapeutic application for derivatives of this compound.

PARP_Inhibition_Pathway cluster_0 Cellular Process cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP ADP_Ribosylation Poly(ADP-ribose) Polymerization PARP->ADP_Ribosylation DNA_Repair DNA Repair Complex Recruitment ADP_Ribosylation->DNA_Repair Repair_Outcome DNA Repair DNA_Repair->Repair_Outcome Apoptosis Apoptosis in Cancer Cell DNA_Repair->Apoptosis Inhibition leads to unrepaired DNA damage Building_Block This compound PARP_Inhibitor Synthesized PARP Inhibitor Building_Block->PARP_Inhibitor Inhibition Inhibition PARP_Inhibitor->Inhibition Inhibition->PARP

Caption: General mechanism of PARP inhibition leading to cancer cell apoptosis.

Experimental Workflow

The diagram below outlines a typical workflow for the synthesis and evaluation of a new chemical entity starting from this compound.

Medicinal_Chemistry_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Acylation, Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Enzyme Assays) Purification->Screening Hit_Compound Hit Compound Screening->Hit_Compound Lead_Optimization Lead Optimization (SAR Studies) Hit_Compound->Lead_Optimization Lead_Optimization->Synthesis Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: A typical workflow in medicinal chemistry drug discovery.

Application Notes and Protocols: Synthesis of 3-amino-N,4-dimethylbenzamide Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of 3-amino-N,4-dimethylbenzamide derivatives. This class of compounds holds potential for the development of novel therapeutic agents, particularly as kinase inhibitors. The following protocols and data are intended to serve as a foundational resource for researchers engaged in the design and optimization of small molecule inhibitors.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The this compound core, in particular, offers a versatile platform for chemical modification to explore interactions with various biological targets. Modifications at the 3-amino position allow for the introduction of diverse substituents to probe key binding interactions within a target protein's active site, making this scaffold ideal for SAR studies. One notable application of substituted benzamides is in the development of tyrosine kinase inhibitors, such as those targeting Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML)[1]. This document outlines the synthetic route to produce a library of these derivatives and provides protocols for their biological evaluation to establish a robust SAR profile.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR data for a series of this compound derivatives targeting Bcr-Abl kinase. The data illustrates how modifications at the 3-amino position can significantly impact inhibitory activity.

Table 1: Hypothetical SAR Data for this compound Derivatives as Bcr-Abl Kinase Inhibitors

Compound IDR Group (Substitution at 3-amino position)Bcr-Abl IC50 (nM)Antiproliferative Activity (K562 cells, GI50, nM)
1 H>10000>10000
2a Phenyl850920
2b 3-Pyridyl620710
2c 4-(Trifluoromethyl)phenyl5568
2d 3-Chlorophenyl120150
2e 3,4-Dichlorophenyl88105
2f 4-(Methylsulfonyl)phenyl210250
2g 4-Morpholinophenyl450530

Note: The data presented in this table is representative and intended to illustrate potential SAR trends for this compound class based on published data for related benzamide series.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol describes a two-step synthesis of the core scaffold starting from 4-methyl-3-nitrobenzoic acid.

Step 1: Synthesis of N,4-dimethyl-3-nitrobenzamide

  • Reaction Setup: To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Acid Chloride Formation: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amidation: Cool the reaction mixture back to 0 °C and add a solution of methylamine (2.0 M in THF, 2.0 eq) dropwise.

  • Work-up: After stirring for an additional 1 hour at room temperature, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N,4-dimethyl-3-nitrobenzamide as a solid.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve N,4-dimethyl-3-nitrobenzamide (1.0 eq) in ethanol (0.1 M). Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) in water.

  • Reduction: Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. This product is often pure enough for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 3-(Arylamino)-N,4-dimethylbenzamide Derivatives (Example: Buchwald-Hartwig Amination)

This protocol details the synthesis of N-aryl derivatives from the core scaffold.

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the desired aryl halide (e.g., 4-bromobenzotrifluoride for derivative 2c , 1.1 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq).

  • Solvent and Base: Add anhydrous toluene (0.2 M) and a base such as sodium tert-butoxide (1.5 eq).

  • Reaction Conditions: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat to 100 °C. Stir the mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite®.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the desired 3-(arylamino)-N,4-dimethylbenzamide derivative.

Protocol 3: In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the synthesized compounds against Bcr-Abl kinase.

  • Materials: Recombinant Bcr-Abl kinase, ATP, a suitable peptide substrate (e.g., Abltide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the Bcr-Abl kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. Luminescence can be read on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the synthetic workflow and a relevant signaling pathway.

Synthetic_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Derivatization 4-Methyl-3-nitrobenzoic_Acid 4-Methyl-3-nitrobenzoic Acid N,4-dimethyl-3-nitrobenzamide N,4-dimethyl-3-nitrobenzamide 4-Methyl-3-nitrobenzoic_Acid->N,4-dimethyl-3-nitrobenzamide 1. Oxalyl Chloride, DMF (cat.) 2. Methylamine Core_Scaffold This compound (Core Scaffold) N,4-dimethyl-3-nitrobenzamide->Core_Scaffold Fe, NH4Cl Derivatives 3-(Arylamino)-N,4-dimethylbenzamide Derivatives Core_Scaffold->Derivatives Aryl Halide, Pd(OAc)2, Ligand, Base

Caption: Synthetic workflow for this compound derivatives.

Bcr_Abl_Signaling_Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Substrate_Phosphorylation Substrate Phosphorylation Bcr_Abl->Substrate_Phosphorylation Downstream_Pathways Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) Substrate_Phosphorylation->Downstream_Pathways Cellular_Effects Cellular Effects Downstream_Pathways->Cellular_Effects Proliferation Increased Proliferation Cellular_Effects->Proliferation Survival Decreased Apoptosis (Survival) Cellular_Effects->Survival Leukemia Leukemia Progression Proliferation->Leukemia Survival->Leukemia Inhibitor This compound Derivative Inhibitor->Bcr_Abl Inhibition

Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.

References

Application of 3-amino-N,4-dimethylbenzamide in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols on the use of 3-amino-N,4-dimethylbenzamide as a key building block in the synthesis of potent kinase inhibitors. This guide focuses on the synthesis of inhibitors targeting the Bcr-Abl kinase, a critical enzyme in chronic myeloid leukemia (CML), and outlines the relevant signaling pathways and experimental procedures.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology. The benzamide scaffold has emerged as a privileged structure in the design of kinase inhibitors. This compound, a readily available aminobenzamide derivative, serves as a versatile starting material for the synthesis of a variety of kinase inhibitors. Its amino group provides a convenient handle for amide bond formation, a common strategy in the assembly of these targeted therapies. This document will detail the application of this compound in the synthesis of Bcr-Abl kinase inhibitors, providing both the rationale and practical experimental guidance.

Target Kinase Profile: Bcr-Abl

The primary focus of kinase inhibitors derived from the this compound scaffold is the Bcr-Abl fusion protein. This constitutively active tyrosine kinase is the pathogenic driver of chronic myeloid leukemia (CML).[1] The inhibition of Bcr-Abl's kinase activity is a clinically validated strategy for the treatment of CML.[1]

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways, leading to increased cell proliferation and survival.[2][3] Key pathways include the Ras/MAPK pathway, which promotes cell division, and the PI3K/Akt pathway, which inhibits apoptosis (programmed cell death).[2][3] By blocking the kinase activity of Bcr-Abl, inhibitors can effectively shut down these aberrant signals.

Bcr_Abl_Signaling cluster_inhibitor Inhibitor Action BCR_ABL Bcr-Abl Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Inhibition Akt->Apoptosis Survival Cell Survival STAT5->Survival Inhibitor This compound -derived Inhibitor Inhibitor->BCR_ABL Inhibits

Bcr-Abl Signaling Pathway and Point of Inhibition.

Synthesis of Kinase Inhibitors

The synthesis of kinase inhibitors using this compound typically involves an amide coupling reaction. The amino group of this compound is reacted with a carboxylic acid partner, often a heterocyclic or aromatic carboxylic acid, to form the final inhibitor. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of a kinase inhibitor derived from this compound.

Synthesis_Workflow Start This compound Coupling Amide Coupling Start->Coupling Acid Carboxylic Acid Partner Acid->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Inhibitor Final Kinase Inhibitor Characterization->Inhibitor Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Inhibitor->Biochemical_Assay Cell_Assay Cell-Based Proliferation Assay Inhibitor->Cell_Assay Data Data Analysis & SAR Biochemical_Assay->Data Cell_Assay->Data

General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a Representative Benzamide Kinase Inhibitor

This protocol describes a general method for the amide coupling of this compound with a representative carboxylic acid partner.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., 3-iodo-4-methylbenzoic acid)[4]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Bcr-Abl Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against the Bcr-Abl kinase.

Materials:

  • Recombinant Bcr-Abl kinase

  • Synthetic peptide substrate (e.g., Abltide)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Synthesized inhibitor compound

  • Imatinib (as a positive control)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor compound and the positive control (Imatinib) in DMSO.

  • In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, recombinant Bcr-Abl kinase, and the peptide substrate.

  • Add the serially diluted inhibitor or control to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the inhibitory activities of several benzamide derivatives against Bcr-Abl kinase, providing a reference for the expected potency of compounds synthesized from this compound.

Compound IDTarget KinaseIC50 (nM)Reference
Imatinib Bcr-Abl (wild-type)398[5]
Compound 3m Bcr-Abl (wild-type)1273[5]
Compound 3m Bcr-Abl (T315I mutant)39890[5]
Compound 33a Bcr-Abl (wild-type)20.1[4]
Compound 33a Bcr-Abl (T315I mutant)43.7[4]
Compound 36a Bcr-Abl (wild-type)26.3[4]
Compound 36a Bcr-Abl (T315I mutant)51.4[4]

Note: The compounds listed are structurally related to derivatives of this compound and serve as examples of the achievable potencies.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors, particularly those targeting the Bcr-Abl oncoprotein. The straightforward and modular synthetic route, primarily involving amide bond formation, allows for the efficient generation of diverse chemical libraries for drug discovery programs. The provided protocols and data serve as a foundational guide for researchers aiming to explore the potential of this chemical scaffold in developing novel targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-amino-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing 3-amino-N,4-dimethylbenzamide as a key starting material. The protocols outlined below are based on established chemical transformations and offer a foundation for the exploration of novel derivatives with potential applications in medicinal chemistry and drug development.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The ortho-amino benzamide functionality of this compound makes it a suitable precursor for the construction of the quinazolinone scaffold.

Synthesis of 2,7-Dimethyl-3H-quinazolin-4-one via Formic Acid Cyclization

This protocol describes the direct cyclization of this compound with formic acid to yield 2,7-dimethyl-3H-quinazolin-4-one. This method is a straightforward approach to accessing the fundamental quinazolinone core.

Reaction Scheme:

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.64 g, 10 mmol).

  • Add an excess of formic acid (98-100%, 10 mL).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane, 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • A precipitate of 2,7-dimethyl-3H-quinazolin-4-one will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess formic acid.

  • Dry the product under vacuum.

  • Recrystallize the crude product from ethanol or a suitable solvent system to obtain the pure compound.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (mmol)ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
This compound164.20102,7-dimethyl-3H-quinazolin-4-one174.191.741.4885

Logical Relationship Diagram

G start Start: this compound + Formic Acid reflux Reflux (100-110 °C, 4-6 h) start->reflux Cyclization workup Aqueous Workup (Precipitation in ice-water) reflux->workup filtration Filtration and Washing workup->filtration drying Drying filtration->drying purification Recrystallization drying->purification product Product: 2,7-dimethyl-3H-quinazolin-4-one purification->product

Workflow for the synthesis of 2,7-dimethyl-3H-quinazolin-4-one.
Synthesis of Substituted Quinazolinones using Aldehydes

This protocol outlines a two-step, one-pot synthesis of 2-substituted-7-methyl-3H-quinazolin-4-ones from this compound and various aldehydes. This method allows for the introduction of diverse substituents at the 2-position of the quinazolinone ring.

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.64 g, 10 mmol) and a selected aldehyde (11 mmol, 1.1 eq.) in a suitable solvent such as ethanol or acetic acid (20 mL).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol).

  • Reflux the mixture for 2-4 hours to form the intermediate Schiff base. Monitor by TLC.

  • After the formation of the intermediate, add an oxidizing agent. A common choice is p-chloranil or potassium permanganate in a controlled manner.

  • Continue to reflux the mixture for an additional 4-8 hours until the oxidation is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example with Benzaldehyde):

Reactant 1Reactant 2ProductYield (%)
This compoundBenzaldehyde2-phenyl-7-methyl-3H-quinazolin-4-one75-85
This compound4-Chlorobenzaldehyde2-(4-chlorophenyl)-7-methyl-3H-quinazolin-4-one70-80
This compound4-Methoxybenzaldehyde2-(4-methoxyphenyl)-7-methyl-3H-quinazolin-4-one78-88

Reaction Pathway Diagram

G start This compound + Aldehyde (R-CHO) catalyst p-TSA (cat.) Ethanol/Reflux start->catalyst intermediate Intermediate (Schiff Base Formation) catalyst->intermediate oxidant Oxidizing Agent (e.g., p-chloranil) intermediate->oxidant cyclization Oxidative Cyclization oxidant->cyclization product 2-R-7-methyl-3H-quinazolin-4-one cyclization->product

Synthesis of 2-substituted-7-methyl-3H-quinazolin-4-ones.

Synthesis of Fused Pyrazolo-Quinazolinone Heterocycles

The presence of both an amino group and a benzamide moiety in this compound allows for its use in the construction of more complex fused heterocyclic systems, such as pyrazolo[4,3-g]quinazolinones, which are of interest in medicinal chemistry.

Synthesis of Pyrazolo[4,3-g]quinazolin-5(6H)-one Derivatives

This protocol describes a potential synthetic route for the construction of a pyrazolo[4,3-g]quinazolin-5(6H)-one core starting from this compound. This involves a multi-step sequence including diazotization, reduction, and subsequent cyclization with a suitable C3 synthon.

Experimental Protocol (Hypothetical Pathway):

This is a proposed synthetic pathway and requires experimental validation.

Step 1: Diazotization and Reduction to Hydrazine

  • Dissolve this compound (10 mmol) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (11 mmol) in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes.

  • In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the stannous chloride solution at 0-5 °C.

  • Allow the reaction to stir for several hours, then basify with a strong base (e.g., NaOH) to precipitate the hydrazine derivative.

  • Filter, wash, and dry the crude hydrazine product.

Step 2: Cyclization with a β-ketoester

  • Reflux the obtained hydrazine derivative (10 mmol) with a β-ketoester (e.g., ethyl acetoacetate, 11 mmol) in a high-boiling point solvent like glacial acetic acid or Dowtherm A for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazolo[4,3-g]quinazolin-5(6H)-one derivative.

Proposed Synthesis Pathway Diagram

G start This compound diazotization 1. NaNO₂, HCl (0-5 °C) 2. SnCl₂, HCl start->diazotization Diazotization & Reduction hydrazine Intermediate Hydrazine Derivative diazotization->hydrazine cyclization β-ketoester (e.g., Ethyl Acetoacetate) Acetic Acid, Reflux hydrazine->cyclization Condensation & Cyclization product Pyrazolo[4,3-g]quinazolin-5(6H)-one Derivative cyclization->product

Application Notes and Protocols for the Scalable Synthesis of 3-amino-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable, two-step synthesis route for 3-amino-N,4-dimethylbenzamide, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis begins with the commercially available 4-methyl-3-nitrobenzoic acid and proceeds through the formation of an N,4-dimethyl-3-nitrobenzamide intermediate, followed by a robust reduction of the nitro group. The protocols are designed for scalability, emphasizing high yields and purity. All quantitative data is summarized in tables for clarity, and the experimental workflow is visualized using diagrams.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a substituted aniline and a benzamide moiety, makes it a versatile scaffold for drug discovery and development. The reliable and scalable synthesis of this compound is therefore of significant interest. The route outlined herein is a two-step process:

  • Amidation: Conversion of 4-methyl-3-nitrobenzoic acid to N,4-dimethyl-3-nitrobenzamide.

  • Reduction: Catalytic hydrogenation of the nitro intermediate to the final product, this compound.

This method utilizes readily available starting materials and reagents, and the procedures are well-established and amenable to large-scale production.

Physicochemical Properties

Property4-methyl-3-nitrobenzoic acidN,4-dimethyl-3-nitrobenzamide (Predicted)This compound
CAS Number 96-98-0N/A54884-19-4
Molecular Formula C₈H₇NO₄C₉H₁₀N₂O₃C₉H₁₂N₂O
Molecular Weight 181.15 g/mol [1]194.19 g/mol 164.20 g/mol [2]
Appearance Off-white to yellow powder[1]Expected to be a solidSolid[2]
Melting Point 187-190 °CN/AN/A

Synthesis Pathway Overview

Synthesis_Pathway Start 4-methyl-3-nitrobenzoic acid Intermediate N,4-dimethyl-3-nitrobenzamide Start->Intermediate Step 1: Amidation (SOCl₂, Methylamine) Final This compound Intermediate->Final Step 2: Reduction (H₂, Pd/C)

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of N,4-dimethyl-3-nitrobenzamide (Amidation)

Introduction

The first step involves the conversion of the carboxylic acid group of 4-methyl-3-nitrobenzoic acid into a methylamide. A common and scalable method for this transformation is the initial conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with methylamine.

Experimental Protocol

Materials:

  • 4-methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or another suitable inert solvent like dichloromethane)

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in toluene.

    • Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-methyl-3-nitrobenzoyl chloride can be used directly in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in an inert solvent like dichloromethane or THF.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add an aqueous solution of methylamine (2.0-2.5 eq) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC until the acid chloride is consumed.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and add water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,4-dimethyl-3-nitrobenzamide.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data (Step 1)
ParameterValue/RangeNotes
Reactant Ratio 1 : 1.5-2.04-methyl-3-nitrobenzoic acid : Thionyl chloride
Reactant Ratio 1 : 2.0-2.54-methyl-3-nitrobenzoyl chloride : Methylamine
Reaction Time 2-4 hoursFor acid chloride formation.
Reaction Time 1-2 hoursFor amidation.
Temperature 80-90°CFor acid chloride formation.
Temperature 0-10°CFor amidation reaction.
Expected Yield 85-95%Based on similar reported procedures for amide synthesis.
Solvent Toluene/DCMToluene for acid chloride formation, DCM or THF for amidation.

Step 2: Synthesis of this compound (Reduction)

Introduction

The second step is the reduction of the nitro group of N,4-dimethyl-3-nitrobenzamide to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient, clean, and scalable method for this transformation.[3][4][5] Hydrogen gas is a common reductant, but for ease of handling on a laboratory scale, transfer hydrogenation using ammonium formate or hydrazine can also be employed.[6]

Experimental Protocol (Catalytic Hydrogenation with H₂)

Materials:

  • N,4-dimethyl-3-nitrobenzamide

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup:

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve N,4-dimethyl-3-nitrobenzamide (1.0 eq) in ethanol or methanol.

    • Carefully add Pd/C (1-5 mol % of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Seal the vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care while wet.

    • Wash the filter cake with additional solvent (ethanol or methanol).

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

    • The product is often of high purity, but if necessary, it can be further purified by recrystallization.

Experimental Workflow (Step 2)

Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation Dissolve Dissolve Nitro Intermediate in Solvent Add_Catalyst Add Pd/C Catalyst (under inert atmosphere) Dissolve->Add_Catalyst Purge Purge with H₂ Add_Catalyst->Purge Pressurize Pressurize with H₂ Purge->Pressurize Stir Stir at Room Temperature Pressurize->Stir Monitor Monitor Reaction Stir->Monitor Filter Filter through Celite® Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (if necessary) Concentrate->Purify

Caption: Experimental workflow for the catalytic hydrogenation of N,4-dimethyl-3-nitrobenzamide.

Quantitative Data (Step 2)
ParameterValue/RangeNotes
Catalyst Loading 1-5 mol % of Pd5% or 10% Pd/C is commonly used.
Hydrogen Pressure 1-4 atmHigher pressures can increase the reaction rate.
Reaction Time 2-6 hoursVaries with substrate, catalyst loading, and pressure.
Temperature Room TemperatureThe reaction is typically exothermic, so for larger scales, cooling might be necessary.
Expected Yield >95%Catalytic hydrogenation of nitro groups is generally a high-yielding reaction.[6]
Solvent Ethanol/MethanolThese solvents are effective for both the substrate and for hydrogenolysis.

Safety Considerations

  • Thionyl chloride is corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Methylamine is a flammable and corrosive gas or solution. Handle with care in a fume hood.

  • Palladium on carbon can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air. Quench the used catalyst carefully.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

Conclusion

The described two-step synthesis provides a scalable and efficient route to this compound. The amidation via an acid chloride intermediate and the subsequent catalytic hydrogenation are robust reactions that can be adapted for large-scale production, yielding the desired product in high purity and overall yield. These protocols and the associated data offer a comprehensive guide for researchers and professionals in the field of drug development.

References

Application Note: Parallel Synthesis of a Diverse Benzamide Library Utilizing 3-amino-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the parallel synthesis of a diverse chemical library based on the 3-amino-N,4-dimethylbenzamide scaffold. This scaffold is a valuable starting point for generating novel compound libraries for high-throughput screening in drug discovery programs. The protocols outlined below describe the derivatization of the 3-amino group through N-acylation, N-sulfonylation, and urea formation, enabling the creation of a library with significant structural diversity. The methodologies are designed for parallel synthesis platforms, allowing for the efficient production of a large number of discrete compounds.

Introduction

Parallel synthesis has become an indispensable tool in modern medicinal chemistry, facilitating the rapid generation of large and diverse compound libraries for lead discovery and optimization. The this compound core represents an attractive scaffold for library synthesis due to the presence of a reactive primary aromatic amine, which can be readily functionalized. The N,4-dimethylbenzamide portion of the molecule can provide favorable physicochemical properties and potential interactions with biological targets. This application note details the procedures for constructing a library of substituted benzamides using this compound as a versatile building block.

Library Design and Strategy

The central strategy for this library is the diversification of the 3-position of the benzamide scaffold. This is achieved by reacting the primary amino group of this compound with a variety of building blocks, including carboxylic acids, sulfonyl chlorides, and isocyanates. This approach allows for the systematic exploration of the chemical space around the core scaffold.

A representative library could be constructed using a diverse set of commercially available building blocks, for example:

  • Carboxylic Acids (for N-acylation): A selection of aliphatic, aromatic, and heterocyclic carboxylic acids.

  • Sulfonyl Chlorides (for N-sulfonylation): A range of substituted benzenesulfonyl chlorides and alkylsulfonyl chlorides.

  • Isocyanates (for urea formation): A variety of alkyl and aryl isocyanates.

Experimental Protocols

The following are generalized protocols for the parallel synthesis of a compound library based on this compound. These protocols are designed to be compatible with standard multi-well reaction blocks or automated synthesis platforms.

General Materials and Methods

All reagents and solvents should be of high purity and used as received from commercial suppliers. Reactions should be performed in an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Parallel N-Acylation of this compound

This protocol describes the amide bond formation between this compound and a library of carboxylic acids using a suitable coupling agent.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC) or other suitable carbodiimide

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Multi-well reaction block with magnetic stirring

Procedure:

  • To each well of the reaction block, add a solution of this compound (1.0 eq) in the chosen anhydrous solvent.

  • To each well, add a solution of a unique carboxylic acid (1.1 eq) from the library.

  • Add a solution of HOBt (1.2 eq) to each well.

  • Add TEA or DIPEA (2.0 eq) to each well.

  • Initiate the reaction by adding a solution of DIC (1.2 eq) to each well.

  • Seal the reaction block and allow it to stir at room temperature for 16-24 hours.

  • Upon completion, the reaction mixtures can be worked up in parallel. A typical workup involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with saturated aqueous sodium bicarbonate and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • The resulting crude products can be purified by parallel flash chromatography or high-performance liquid chromatography (HPLC).

Protocol 2: Parallel N-Sulfonylation of this compound

This protocol outlines the formation of sulfonamides by reacting this compound with a library of sulfonyl chlorides.

Materials:

  • This compound

  • Library of diverse sulfonyl chlorides

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if using DCM)

  • Multi-well reaction block with magnetic stirring

Procedure:

  • To each well of the reaction block, add a solution of this compound (1.0 eq) in anhydrous pyridine or DCM.

  • If using DCM, add TEA or DIPEA (1.5 eq) to each well.

  • To each well, add a solution of a unique sulfonyl chloride (1.1 eq) from the library.

  • Seal the reaction block and stir at room temperature for 12-18 hours.

  • After the reaction is complete, the solvent can be removed under reduced pressure.

  • The residue can be redissolved in an organic solvent (e.g., ethyl acetate) and washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layers are then dried over anhydrous sodium sulfate and concentrated.

  • Purification can be achieved using parallel purification techniques.

Protocol 3: Parallel Urea Synthesis from this compound

This protocol describes the synthesis of a urea library by reacting this compound with a variety of isocyanates.

Materials:

  • This compound

  • Library of diverse isocyanates

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Multi-well reaction block with magnetic stirring

Procedure:

  • To each well of the reaction block, add a solution of this compound (1.0 eq) in the chosen anhydrous solvent.

  • To each well, add a solution of a unique isocyanate (1.05 eq) from the library.

  • Seal the reaction block and stir at room temperature for 8-16 hours.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The resulting crude ureas, which are often solids, can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by parallel chromatography.

Data Presentation

The following tables represent hypothetical data for a small, representative library synthesized using the protocols described above. The yields and purities are illustrative and would be determined experimentally for an actual library.

Table 1: N-Acyl-3-amino-N,4-dimethylbenzamide Library

Compound IDR-group (from Carboxylic Acid)Molecular WeightYield (%)Purity (%)
LIB-AC-001 Acetyl206.2485>95
LIB-AC-002 Benzoyl268.3278>95
LIB-AC-003 Cyclohexylcarbonyl274.3882>95
LIB-AC-004 2-Thiophenecarbonyl274.3575>95

Table 2: N-Sulfonyl-3-amino-N,4-dimethylbenzamide Library

Compound IDR-group (from Sulfonyl Chloride)Molecular WeightYield (%)Purity (%)
LIB-SU-001 Methanesulfonyl242.3090>95
LIB-SU-002 Benzenesulfonyl304.3885>95
LIB-SU-003 4-Toluenesulfonyl318.4188>95
LIB-SU-004 4-Chlorobenzenesulfonyl338.8383>95

Table 3: 3-Ureido-N,4-dimethylbenzamide Library

Compound IDR-group (from Isocyanate)Molecular WeightYield (%)Purity (%)
LIB-UR-001 Ethyl221.2792>95
LIB-UR-002 Phenyl283.3389>95
LIB-UR-003 4-Chlorophenyl317.7887>95
LIB-UR-004 Cyclohexyl289.3991>95

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the synthesis of the compound library.

parallel_synthesis_workflow cluster_start Starting Material cluster_reagents Building Block Libraries cluster_reactions Parallel Synthesis Reactions cluster_purification Processing cluster_end Final Compound Library start This compound acylation N-Acylation start->acylation sulfonylation N-Sulfonylation start->sulfonylation urea_formation Urea Formation start->urea_formation acids Carboxylic Acids (R-COOH) acids->acylation sulfonyls Sulfonyl Chlorides (R-SO2Cl) sulfonyls->sulfonylation isocyanates Isocyanates (R-NCO) isocyanates->urea_formation workup Parallel Workup & Purification acylation->workup sulfonylation->workup urea_formation->workup library Diverse Benzamide Library workup->library

Caption: General workflow for the parallel synthesis of a diverse benzamide library.

reaction_schemes cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_urea Urea Formation start_acyl This compound plus_acyl + start_acyl->plus_acyl rcooh R-COOH plus_acyl->rcooh reagents_acyl DIC, HOBt, DIPEA DMF or DCM rcooh->reagents_acyl product_acyl N-Acyl Derivative reagents_acyl->product_acyl start_sulfonyl This compound plus_sulfonyl + start_sulfonyl->plus_sulfonyl rso2cl R-SO2Cl plus_sulfonyl->rso2cl reagents_sulfonyl Pyridine or DIPEA/DCM rso2cl->reagents_sulfonyl product_sulfonyl N-Sulfonyl Derivative reagents_sulfonyl->product_sulfonyl start_urea This compound plus_urea + start_urea->plus_urea rnco R-NCO plus_urea->rnco reagents_urea THF or DCM rnco->reagents_urea product_urea Urea Derivative reagents_urea->product_urea

Caption: Reaction schemes for the derivatization of this compound.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the parallel synthesis of a diverse library of compounds based on the this compound scaffold. By employing N-acylation, N-sulfonylation, and urea formation reactions, researchers can efficiently generate a multitude of novel chemical entities. These libraries can serve as a valuable resource for screening campaigns aimed at identifying new therapeutic agents. The adaptability of these protocols to automated synthesis platforms further enhances their utility in accelerating the drug discovery process.

Troubleshooting & Optimization

Optimizing the final step in 3-amino-N,4-dimethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the final step of 3-amino-N,4-dimethylbenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common final step in the synthesis of this compound?

A1: The most common final step is the amidation of 3-amino-4-methylbenzoic acid with methylamine. This is typically achieved by activating the carboxylic acid group of 3-amino-4-methylbenzoic acid to make it more reactive towards nucleophilic attack by methylamine.

Q2: What are the key challenges encountered during this final amidation step?

A2: Researchers may face several challenges, including low product yield, the formation of impurities, and difficulties in purifying the final product. Common side reactions can include the formation of over-acylated products or unreacted starting materials remaining in the final mixture.

Q3: What are the standard methods for activating the carboxylic acid?

A3: Standard methods for carboxylic acid activation include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or the use of peptide coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TTC) is a common and effective method for monitoring the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the final amidation step of this compound synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective activation of 3-amino-4-methylbenzoic acid.- Use a more potent coupling reagent like HATU. - If using thionyl chloride or oxalyl chloride, ensure they are fresh and the reaction is conducted under anhydrous conditions.[3]
Low nucleophilicity of methylamine.- Use a slight excess of methylamine to drive the reaction to completion. - Ensure the reaction temperature is optimal for the chosen solvent and coupling agent.
Multiple Spots on TLC (Impure Product) Presence of unreacted starting materials.- Increase the reaction time or temperature. - Ensure accurate stoichiometry of reactants.[3]
Formation of N,N-dimethylurea (if using carbodiimide coupling agents).- The urea byproduct is often insoluble in the reaction solvent and can be removed by filtration.
Formation of a symmetrical anhydride of the carboxylic acid.- This can occur if the amine is added too slowly. Pre-activating the carboxylic acid at a lower temperature before adding the amine can mitigate this issue.[3]
Difficult Purification Product is an oil or difficult to crystallize.- Attempt purification via column chromatography on silica gel.[6] - Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.
Product co-elutes with impurities during chromatography.- Adjust the eluent system for column chromatography. A gradient elution might be necessary. - Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve separation for basic compounds on silica gel.[3]

Experimental Protocols

Below are detailed experimental protocols for the final amidation step, which can be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol involves the conversion of 3-amino-4-methylbenzoic acid to its acyl chloride, followed by a reaction with methylamine.

Materials:

  • 3-amino-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[4]

  • Methylamine (e.g., 2M solution in THF or aqueous solution)

  • Triethylamine or other non-nucleophilic base[5]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[4]

Procedure:

  • Formation of the Acyl Chloride:

    • In a round-bottom flask under an inert atmosphere, suspend 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.[4]

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-amino-4-methylbenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere.

    • In a separate flask, dissolve methylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.[4]

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Stir for an additional 4-16 hours, or until the reaction is complete (monitored by TLC).[4]

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[4]

Protocol 2: Synthesis using a Coupling Agent (HATU)

This protocol utilizes a modern coupling agent for direct amide bond formation.[3]

Materials:

  • 3-amino-4-methylbenzoic acid

  • HATU

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Methylamine (e.g., 2M solution in THF)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.[3]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • Add methylamine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.[3]

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in troubleshooting.

experimental_workflow start Start: 3-amino-4- methylbenzoic acid activation Carboxylic Acid Activation start->activation SOCl₂ or HATU coupling Amide Coupling with Methylamine activation->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product: 3-amino-N,4- dimethylbenzamide purification->product

Caption: General experimental workflow for the final amidation step.

troubleshooting_workflow start Problem Identified low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents Yes analyze_impurities Identify Impurities (TLC, LC-MS) impure_product->analyze_impurities Yes optimize_conditions Optimize Reaction Time/ Temperature check_reagents->optimize_conditions purification_strategy Adjust Purification Method analyze_impurities->purification_strategy modify_workup Modify Workup Procedure analyze_impurities->modify_workup

Caption: Troubleshooting decision tree for synthesis optimization.

References

Common side reactions in the synthesis of substituted benzamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common side reactions encountered during the synthesis of substituted benzamides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My amide coupling reaction is resulting in a low yield or failing completely. What are the common causes?

A1: Low or no product formation in benzamide synthesis can stem from several issues:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine. If the coupling reagent is old, used in insufficient amounts, or is not potent enough for your substrates, the activation will be incomplete.[1][2]

  • Amine Deactivation: The amine can be rendered non-nucleophilic through protonation. This is a common problem as an acid-base reaction can occur between the carboxylic acid and the amine before the coupling reaction takes place.[1]

  • Hydrolysis of Activated Intermediates: Activated carboxylic acid species, such as acyl chlorides or active esters, are highly susceptible to hydrolysis. The presence of water in your reaction from wet solvents or reagents will lead to the formation of the unreactive carboxylic acid, reducing your yield.[1][3] It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[3]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction, leading to slow or incomplete coupling.[1][3]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the absence of a necessary base can significantly impact the reaction's success.[1]

Q2: I am using an acyl chloride (e.g., benzoyl chloride) and observing a significant amount of benzoic acid in my crude product. What is happening?

A2: The presence of benzoic acid indicates the hydrolysis of your acyl chloride.[3] Acyl chlorides are highly reactive towards water.[3] This side reaction consumes your starting material and complicates the purification process.

Troubleshooting:

  • Ensure all solvents and reagents are anhydrous.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[3]

  • Consider using Schotten-Baumann conditions.

Q3: What are Schotten-Baumann conditions and how can they help?

A3: Schotten-Baumann conditions utilize a two-phase solvent system, typically an organic solvent (like dichloromethane) and an aqueous base (like 10% NaOH solution).[3][4] This setup is particularly useful for reactions involving acyl chlorides. The base in the aqueous phase neutralizes the hydrochloric acid (HCl) generated during the reaction.[3][4][5] This prevents the HCl from protonating the amine starting material, which would render it unreactive.[3][4] The reactants and the desired amide product remain in the organic phase.[3]

Q4: When using a carbodiimide coupling reagent like DCC or EDC, I'm getting a significant amount of an insoluble white precipitate that is not my product. What is this and how can I deal with it?

A4: This insoluble precipitate is likely an N-acylurea byproduct.[4] It forms from the rearrangement of the O-acylisourea intermediate. To minimize its formation and facilitate its removal:

  • Add an additive: Including 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in the reaction mixture can suppress N-acylurea formation.[3][4] These additives react with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement but still reactive towards the amine.[3]

  • Filtration: The urea byproduct (e.g., dicyclohexylurea - DCU) is often sparingly soluble and can be removed by filtration before the workup.[4]

  • Solvent Selection: Running the reaction in acetonitrile can be beneficial as DCU has low solubility in it.[4]

  • Purification: If your product is not acid-sensitive, washing the organic layer with a dilute acid solution can help remove the urea byproduct.[4] For water-soluble carbodiimides like EDC, the corresponding urea can be removed with an aqueous wash.[4]

Q5: My starting materials are chiral, and I'm concerned about racemization. How can I prevent this?

A5: Racemization is a critical concern when working with chiral carboxylic acids or amines, especially in peptide synthesis.[6]

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Carbodiimides can lead to racemization.[6] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU) based reagents generally result in lower levels of racemization.[7]

  • Additives: The use of additives like HOBt or OxymaPure is known to suppress racemization.[1]

  • Reaction Temperature: Running the reaction at lower temperatures can help to minimize racemization.[1]

  • Acyl Fluorides: Acyl fluorides are known to be resistant to racemization compared to their chloride counterparts.[8]

Q6: I am observing a byproduct with a mass corresponding to the diacylation of my amine. How can I prevent this?

A6: Diacylation can occur, especially with primary amines. To favor the formation of the desired mono-acylated product:

  • Control Stoichiometry: Use a slight excess of the amine (around 1.1-1.2 equivalents) to ensure the complete consumption of the activated carboxylic acid.[7]

  • Slow Addition: Add the acylating agent (e.g., acyl chloride or activated carboxylic acid solution) dropwise to the amine solution. This maintains a low concentration of the acylating agent and reduces the likelihood of a second acylation.[2]

Data Presentation

Table 1: Common Coupling Reagents and Strategies to Mitigate Side Reactions

Coupling Reagent ClassExamplesCommon Side ReactionsMitigation Strategies
Carbodiimides DCC, EDC, DICRacemization, N-acylurea formation[7]Add HOBt or HOAt to suppress racemization and N-acylurea formation.[3][4] Use water-soluble EDC for easier urea byproduct removal.[4]
Phosphonium Salts BOP, PyBOPByproducts can be difficult to remove.[7]Careful chromatographic purification is often required.
Uronium/Aminium Salts HBTU, HATUCan be moisture sensitive.[7] Benzotriazole-containing reagents have potential explosive properties.[7]Use anhydrous conditions. Handle with care according to safety data sheets.
Acyl Halides Benzoyl chlorideHydrolysis to carboxylic acid, amine protonation by HCl byproduct.[3][4]Use anhydrous conditions.[3] Employ Schotten-Baumann conditions or add a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize HCl.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU [1]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Benzamide Synthesis under Schotten-Baumann Conditions [4]

  • In a flask, dissolve the amine (1 equivalent) in an organic solvent such as dichloromethane.

  • In a separate vessel, prepare a 10% aqueous solution of sodium hydroxide.

  • Combine the amine solution and the aqueous NaOH solution and cool the biphasic mixture in an ice bath with vigorous stirring.

  • Slowly add the benzoyl chloride (1.05 equivalents) to the vigorously stirred mixture.

  • After the addition is complete, continue to stir the reaction mixture vigorously for 15-30 minutes.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Product Formation check_activation Check Carboxylic Acid Activation (Reagent age, stoichiometry) start->check_activation check_hydrolysis Investigate Hydrolysis (Anhydrous conditions, inert atm.) start->check_hydrolysis check_amine Assess Amine Reactivity (Protonation, steric hindrance) start->check_amine identify_byproduct Identify Byproduct (e.g., N-acylurea, diacylated amine) start->identify_byproduct solution_reagent Use Fresh/More Potent Coupling Reagent check_activation->solution_reagent solution_conditions Ensure Anhydrous Conditions Use Inert Atmosphere check_hydrolysis->solution_conditions solution_base Add Base (e.g., DIPEA, NaOH) Consider Schotten-Baumann check_amine->solution_base solution_additive Add HOBt/HOAt for Carbodiimides Adjust Stoichiometry/Addition Rate identify_byproduct->solution_additive

Caption: Troubleshooting workflow for common issues in benzamide synthesis.

Side_Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Common Side Reactions RCOOH R-COOH (Carboxylic Acid) Activated Activated Intermediate (e.g., R-CO-Cl, R-CO-O-Act) RCOOH->Activated Coupling Reagent Activated->RCOOH Hydrolysis Product R-CONH-R' (Desired Benzamide) Activated->Product NAcylurea N-Acylurea (Byproduct) Activated->NAcylurea Rearrangement (Carbodiimides) Amine R'-NH2 (Amine) Amine->Product ProtonatedAmine R'-NH3+ (Protonated Amine) Amine->ProtonatedAmine Acid Byproduct (HCl) Diacylated R-CON(R')-COR (Diacylated Amine) Product->Diacylated Excess Acylating Agent Water H2O

Caption: Key pathways for benzamide synthesis and common side reactions.

References

Technical Support Center: Improving the Purity of Crude 3-amino-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying crude 3-amino-N,4-dimethylbenzamide. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on its synthetic route, which is commonly the reduction of 3-nitro-N,4-dimethylbenzamide. Potential impurities include:

  • Unreacted Starting Material: 3-nitro-N,4-dimethylbenzamide.

  • Reduction Intermediates: Incomplete reduction can lead to the presence of 3-nitroso-N,4-dimethylbenzamide and 3-hydroxylamino-N,4-dimethylbenzamide.[1]

  • Side-Reaction Products: Condensation reactions between intermediates can form azoxy, azo, and hydrazo derivatives.[2]

  • Residual Catalyst: If catalytic hydrogenation is used, traces of the metal catalyst (e.g., Palladium, Nickel, or Iron) may be present.[2]

  • Solvents: Residual solvents from the reaction and workup steps.

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and commonly used methods for purifying this compound are recrystallization and flash column chromatography.

  • Recrystallization is ideal when the crude product has a relatively high purity and is crystalline. It is effective at removing small amounts of impurities.

  • Flash Column Chromatography is more suitable for purifying crude mixtures with significant amounts of impurities or for separating compounds with similar polarities.

Q3: How can I effectively assess the purity of my purified this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities and to determine an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reverse-phase C18 column is typically effective.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired compound and can help identify and quantify impurities if their characteristic signals are known and resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q4: My crude product is an oil instead of a solid. How should I proceed with purification?

A4: Oily crude products often result from a high concentration of impurities or residual solvent, which can depress the melting point.

  • High Vacuum: First, attempt to remove any residual volatile solvents under a high vacuum.

  • Column Chromatography: If the product remains an oil, column chromatography is the most effective purification method. The oil can be dissolved in a minimal amount of a suitable solvent (like dichloromethane) and loaded directly onto the column.

Experimental Protocols & Data

Synthesis and Impurity Pathway

The primary route to this compound involves the reduction of its nitro precursor. Understanding this pathway is key to anticipating potential impurities.

start 3-Nitro-N,4-dimethylbenzamide (Starting Material) nitroso 3-Nitroso Intermediate start->nitroso Reduction hydroxylamine 3-Hydroxylamino Intermediate nitroso->hydroxylamine Reduction side_products Side Products (Azoxy, Azo, Hydrazo) nitroso->side_products Condensation product This compound (Desired Product) hydroxylamine->product Reduction hydroxylamine->side_products

Caption: Synthetic pathway and potential impurity formation.

Purification Method Performance

The choice of purification method can significantly impact the final purity and recovery of the product.

Purification MethodTypical Initial PurityTypical Final PurityTypical Recovery
Recrystallization>90%>99%70-90%
Flash Column Chromatography60-90%>98%60-85%
Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility.

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in various solvents (~0.5 mL). An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems to screen are listed in the table below.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen "good" solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then in an ice bath. If using a binary system, add the "poor" (anti-solvent) dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to clarify before cooling.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent if using a binary system) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Table of Common Recrystallization Solvent Systems:

Solvent System (Good/Poor)PolarityComments
Ethanol / WaterPolar / PolarExcellent for many aromatic amines. Dissolve in hot ethanol and add hot water as the anti-solvent.
Ethyl Acetate / HexaneMid-Polar / Non-PolarA very common and effective system. Dissolve in minimal hot ethyl acetate and add hexane.
Acetone / WaterPolar / PolarGood for moderately polar compounds.
Dichloromethane / HexaneMid-Polar / Non-PolarUseful but requires careful handling due to the volatility of dichloromethane.
Protocol 2: Flash Column Chromatography

This technique uses pressure to speed up the separation of compounds on a column of solid adsorbent (typically silica gel).

Methodology:

  • TLC Analysis: First, determine the optimal eluent (mobile phase) using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and use gentle air pressure to pack it uniformly, ensuring no air bubbles or cracks. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.

  • Elution: Begin eluting with the non-polar solvent system determined by TLC. Apply gentle air pressure to maintain a steady flow. Collect the eluent in fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product from the column.

  • Fraction Analysis: Spot each collected fraction on a TLC plate to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Guide

problem problem cause cause solution solution p1 Low Purity After Purification c1 Inadequate Separation p1->c1 c5 Wrong Solvent System p1->c5 p2 Low Recovery c2 Product Loss During Transfers p2->c2 p2->c5 p3 Product Oiling Out (Recrystallization) c3 Solution Cooled Too Quickly p3->c3 p3->c5 p4 Streaking on Column (Chromatography) c4 Acidic Silica Interaction with Basic Amine p4->c4 s1 Re-purify using an orthogonal method (e.g., chromatography if recrystallization failed) c1->s1 s2 Ensure quantitative transfers; rinse glassware c2->s2 s3 Allow slow, ambient cooling; insulate flask c3->s3 s4 Add 0.5-1% triethylamine to the eluent c4->s4 s5 Re-screen solvents (TLC/ solubility tests) c5->s5 c5->s5 c5->s5

Caption: Troubleshooting decision tree for common purification issues.

ProblemPotential CauseSuggested Solution
Low Yield After Recrystallization The chosen solvent is too good, keeping the product dissolved even when cold.Re-evaluate the solvent system. The ideal solvent has poor solubility for the compound at low temperatures.
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated. Use a minimum amount of extra hot solvent.
Persistent Impurities in Final Product Impurity has very similar solubility or polarity to the product.If recrystallization fails, use column chromatography for better separation. If chromatography fails, try a different eluent system or stationary phase (e.g., alumina).
Incomplete reaction, leaving starting material.Ensure the initial reaction has gone to completion using TLC or HPLC analysis before beginning purification.
Product "Oils Out" During Recrystallization The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
The concentration of impurities is too high.First, attempt purification by column chromatography to remove the bulk of impurities, then recrystallize the partially purified product.
The boiling point of the solvent is lower than the melting point of the solute.Choose a solvent with a higher boiling point.
Streaking/Tailing on Column Chromatography The basic amine group is interacting with acidic sites on the silica gel.Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent system.
The compound is not fully soluble in the mobile phase.Ensure the chosen eluent is a good solvent for the product. A more polar "loading solvent" can be used if it's compatible with the column.
The column is overloaded with crude material.Use a higher ratio of silica gel to crude material (a common rule of thumb is at least 30:1 by weight).

References

Stability of 3-amino-N,4-dimethylbenzamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-amino-N,4-dimethylbenzamide under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guide

Issue: Inconsistent results or loss of compound activity in aqueous solutions.

This guide provides a systematic approach to troubleshooting stability issues with this compound.

Troubleshooting_Workflow start Inconsistent Results or Loss of Activity check_solution Verify Solution Preparation and Storage start->check_solution stability_test Perform Forced Degradation Study check_solution->stability_test analyze_degradation Analyze for Degradation Products (HPLC, LC-MS) stability_test->analyze_degradation degradation_present Degradation Confirmed analyze_degradation->degradation_present no_degradation No Degradation Observed analyze_degradation->no_degradation mitigate Implement Mitigation Strategies degradation_present->mitigate Identify Pathway other_factors Investigate Other Factors (e.g., adsorption, precipitation) no_degradation->other_factors optimize_conditions Optimize Experimental Conditions (pH, Temp.) mitigate->optimize_conditions end Consistent Results optimize_conditions->end other_factors->end

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic and basic conditions?

A1: Based on the structure of this compound, the primary degradation pathway under both acidic and basic conditions is the hydrolysis of the amide bond.[1][2][3][4]

  • Acidic Conditions: Under acidic conditions, the amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 3-amino-4-methylbenzoic acid and N-methylamine.[1][2] The amino group on the aromatic ring will also be protonated in acidic solution, which may influence the rate of hydrolysis.[5][6]

  • Basic Conditions: In basic media, the amide is hydrolyzed by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3][4] This results in the formation of the 3-amino-4-methylbenzoate salt and N-methylamine.

Degradation_Pathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) parent_acid This compound product1_acid 3-amino-4-methylbenzoic acid parent_acid->product1_acid Amide Hydrolysis product2_acid N-methylamine parent_acid->product2_acid Amide Hydrolysis parent_base This compound product1_base 3-amino-4-methylbenzoate parent_base->product1_base Amide Hydrolysis product2_base N-methylamine parent_base->product2_base Amide Hydrolysis

Caption: Potential degradation pathways.

Q2: I am observing a new peak in my HPLC analysis after incubating my compound in an acidic buffer. What could it be?

A2: The new peak is likely a degradation product. Given the structure of this compound, the most probable degradation product under acidic conditions is 3-amino-4-methylbenzoic acid. To confirm the identity of this new peak, you can use LC-MS to determine its molecular weight or run a standard of the suspected degradation product if available.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solutions within a stable range. Since both strong acids and bases can catalyze hydrolysis, working at a neutral or near-neutral pH is advisable if your experimental protocol allows.

  • Temperature: Perform your experiments at the lowest feasible temperature to reduce the rate of degradation.[7]

  • Fresh Solutions: Prepare fresh solutions of the compound immediately before use. Avoid long-term storage of the compound in aqueous buffers, especially at non-neutral pH.

  • Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen to prevent potential oxidative degradation, although hydrolysis is the more anticipated pathway.

Q4: Is the aromatic amino group susceptible to degradation?

A4: Aromatic amines are generally stable but can be susceptible to oxidation over time, which can be accelerated by factors like light and the presence of metal ions.[8] While amide hydrolysis is the more probable degradation route under the specified conditions, oxidative degradation of the amino group cannot be entirely ruled out in long-term studies or under harsh oxidative stress. This could lead to the formation of colored degradation products.

Quantitative Data Summary

As no specific quantitative stability data for this compound was found in the public domain, the following table presents hypothetical data from a forced degradation study to illustrate how such data would be presented.

ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s)
0.1 M HCl (60 °C)2485.23-amino-4-methylbenzoic acid
0.1 M HCl (60 °C)4871.53-amino-4-methylbenzoic acid
0.1 M NaOH (60 °C)2490.13-amino-4-methylbenzoate
0.1 M NaOH (60 °C)4881.33-amino-4-methylbenzoate
pH 7.4 Buffer (60 °C)4898.7Not Detected

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound.

Protocol 1: Acidic and Basic Hydrolysis Study

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

    • Prepare acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions.

  • Stress Conditions:

    • In separate, sealed vials, add a known volume of the stock solution to the acidic and basic solutions to achieve a final desired concentration (e.g., 100 µg/mL).

    • Prepare a control sample by adding the same volume of stock solution to a neutral buffer (e.g., pH 7.4 phosphate buffer).

    • Incubate the vials at a controlled temperature (e.g., 60 °C).

  • Time Points:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the amount of remaining this compound and detect the formation of degradation products.

    • LC-MS can be used to identify the mass of any degradation products formed.

Protocol 2: Analytical Method for Stability Testing

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (a wavelength scan should be performed).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for its stability-indicating properties by demonstrating that the degradation products are well-resolved from the parent compound.

References

Identifying and characterizing impurities in 3-amino-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the identification and characterization of impurities in 3-amino-N,4-dimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from the synthetic route or degradation. A common synthesis proceeds via the amidation of 3-amino-4-methylbenzoic acid or its activated derivatives. Therefore, potential impurities include:

  • Starting Materials: 3-amino-4-methylbenzoic acid, and any unreacted activating agents or their byproducts.

  • Intermediates: If the synthesis starts from 3-nitro-4-methylbenzoic acid, this intermediate could be a potential impurity.

  • Byproducts: Side reactions could lead to the formation of isomeric impurities or dimers.

  • Degradation Products: Hydrolysis of the amide bond can form 3-amino-4-methylbenzoic acid. Oxidation of the amino group can also lead to colored impurities.

Q2: Which analytical techniques are best suited for impurity profiling of this compound?

A2: A multi-technique approach is recommended for comprehensive impurity analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating and quantifying non-volatile impurities. A reverse-phase method is typically suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown peaks, aiding in their identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for the definitive structural elucidation of isolated impurities.

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation studies involve intentionally subjecting the drug substance to harsh conditions like acid, base, heat, light, and oxidation.[1][2] These studies help to:

  • Identify potential degradation products that could form under storage or handling.[3]

  • Understand the degradation pathways of the molecule.

  • Demonstrate the specificity of the analytical method, ensuring that it can separate the main compound from its degradation products.[2]

Troubleshooting Guides

Issue 1: I am seeing significant peak tailing for the main this compound peak in my reverse-phase HPLC analysis.

  • Potential Cause: Secondary interactions between the basic amino group of the analyte and acidic silanol groups on the HPLC column's stationary phase.[4]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the aromatic amine to ensure it is fully protonated and reduce interactions with silanol groups.[4]

    • Add a Competitive Base: Incorporate a small amount of a competitive base, such as triethylamine (TEA) (e.g., 0.1%), into your mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.[4]

    • Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or "base-deactivated" to minimize silanol interactions. If you are using an older column, consider switching to a newer one designed for basic compounds.

    • Check for Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves, you may be overloading the column. Reduce the sample concentration or injection volume.[5]

Issue 2: I have an unknown peak in my chromatogram. How do I identify it?

  • Troubleshooting Workflow:

    • Analyze by LC-MS: The most direct way to get initial information is to determine the molecular weight of the unknown peak using LC-MS.

    • Consider Potential Impurities: Compare the determined molecular weight to the list of potential impurities (see FAQ 1 and Table 1).

    • Isolate the Impurity: If the impurity is present at a sufficient level, use preparative HPLC to isolate it.

    • Structural Elucidation: Use NMR spectroscopy and/or high-resolution mass spectrometry (HRMS) on the isolated impurity to confirm its structure.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 5 mg/mL.

Protocol 3: Forced Degradation Study
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: Add an equal volume of 1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.[2]

  • Thermal Degradation: Store the solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 7 days.

  • Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by the validated HPLC-UV method.

Data Presentation

Table 1: Potential Impurities of this compound and their Characteristics (Note: Retention times and m/z values are illustrative and may vary based on specific analytical conditions)

Impurity NameStructurePotential OriginMolecular WeightExpected m/z [M+H]⁺Illustrative HPLC RRT
3-amino-4-methylbenzoic acidC₈H₉NO₂Starting material, Degradation151.16152.10.85
3-nitro-4-methylbenzoic acidC₈H₇NO₄Synthesis Intermediate181.15182.10.92
N,N'-dimethyl-3-amino-4-methyl-isophthalamideC₁₂H₁₅N₃O₂Byproduct233.27234.31.15

Table 2: Illustrative Results of Forced Degradation Study (Note: Degradation percentages are for illustrative purposes)

Stress ConditionTime% Assay of Main Peak% Degradation
1 M HCl at 60 °C24 h85.214.8
1 M NaOH at 60 °C24 h78.521.5
3% H₂O₂ at RT24 h92.17.9
Dry Heat at 105 °C48 h98.61.4
Photolytic (UV/Vis)7 days95.34.7

Visualizations

G cluster_0 Impurity Identification Workflow start Sample of this compound with unknown peak hplc Analyze by HPLC-UV start->hplc lcms Analyze by LC-MS hplc->lcms compare Compare MW with potential impurities list lcms->compare isolate Isolate impurity using preparative HPLC compare->isolate If MW matches a plausible structure or is unknown nmr Structural elucidation by NMR and/or HRMS isolate->nmr identified Impurity Identified nmr->identified

Caption: Workflow for the identification of unknown impurities.

G cluster_1 Troubleshooting Logic for HPLC Peak Tailing start Peak Tailing Observed in HPLC? check_ph Is mobile phase pH >2 units below analyte pKa? start->check_ph adjust_ph Adjust pH of mobile phase check_ph->adjust_ph No check_additive Is a competitive base (e.g., TEA) being used? check_ph->check_additive Yes resolved Issue Resolved adjust_ph->resolved add_additive Add 0.1% TEA to mobile phase check_additive->add_additive No check_column Is the column base-deactivated? check_additive->check_column Yes add_additive->resolved change_column Switch to a modern base-deactivated column check_column->change_column No check_load Is the column overloaded? check_column->check_load Yes change_column->resolved reduce_load Dilute sample or reduce injection volume check_load->reduce_load Yes check_load->resolved No, consult manufacturer reduce_load->resolved

Caption: Troubleshooting logic for HPLC peak tailing.

References

Optimizing crystallization conditions for 3-amino-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the crystallization of 3-amino-N,4-dimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol.

PropertyValueReference
Molecular FormulaC₉H₁₂N₂O
Molecular Weight164.20 g/mol
AppearanceSolid
CAS Number54884-19-4

Q2: Which solvents are suitable for the crystallization of this compound?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Given the aromatic amide structure of this compound, a range of polar and non-polar solvents should be considered. Initial screening is recommended.

SolventPolarityBoiling Point (°C)Rationale for Use
EthanolPolar78Good for dissolving amides; can be used with water as an anti-solvent.
IsopropanolPolar82Similar to ethanol, but its higher boiling point might offer a better solubility gradient.
AcetonePolar Aprotic56Often a good solvent for a wide range of organic compounds.
Ethyl AcetateMedium77A less polar option if the compound is too soluble in alcohols.
TolueneNon-polar111The aromatic nature may aid in dissolving the compound at higher temperatures.
WaterVery Polar100Unlikely to be a good primary solvent due to the aromatic rings, but can be an effective anti-solvent.

Q3: What are the common crystallization techniques for small organic molecules like this?

Several standard techniques can be employed for the crystallization of this compound. The choice of method depends on the compound's properties and the chosen solvent system.

  • Slow Cooling Crystallization: This is the most common method, involving dissolving the solute in a minimal amount of hot solvent and allowing it to cool slowly.

  • Slow Evaporation Crystallization: This technique is useful when the compound is soluble in a volatile solvent at room temperature. The gradual removal of the solvent increases the solute concentration, leading to crystal formation.

  • Anti-Solvent (Vapor Diffusion) Crystallization: This method involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a "poor" solvent (anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Troubleshooting Guide

Problem: My compound is not crystallizing, even after cooling.

  • Possible Cause: The solution may not be supersaturated. This can happen if too much solvent was used.

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Seed Crystals: If available, add a small seed crystal of this compound to the solution to initiate crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow it to cool again.

    • Lower the Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution as a liquid because the boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present.

  • Solution:

    • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow it to cool more slowly.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Further Purification: If impurities are suspected, consider purifying the compound by another method, such as column chromatography, before attempting crystallization again.

Problem: The crystals formed too quickly and are very small.

  • Possible Cause: Rapid cooling or a very high level of supersaturation can lead to the formation of small, often impure crystals.

  • Solution:

    • Slow Down the Cooling Process: Insulate the crystallization flask to ensure a gradual decrease in temperature.

    • Use More Solvent: Re-dissolve the crystals in a slightly larger volume of hot solvent to reduce the degree of supersaturation upon cooling.

Problem: The crystallization yield is very low.

  • Possible Cause: This could be due to using too much solvent, incomplete crystallization, or loss of product during filtration.

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling to a lower temperature can also help.

    • Minimize Transfer Loss: When filtering, wash the crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, add a small amount of a suitable solvent (e.g., ethanol) to your crude this compound. Heat the mixture gently on a hot plate while stirring until the solvent begins to boil.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.

  • Further Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Anti-Solvent (Vapor Diffusion) Crystallization

  • Prepare the Solution: Dissolve the this compound in a minimal amount of a "good" solvent (e.g., acetone) in a small, open vial.

  • Set up the Chamber: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid).

  • Add the Anti-Solvent: Add a layer of a "poor" solvent (e.g., hexane or water) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the outer container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution, causing the compound to crystallize over time.

  • Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Gravity Filtration (if necessary) dissolve->filter cool Slow Cooling to Room Temperature filter->cool ice_bath Cool in Ice Bath cool->ice_bath isolate Vacuum Filtration ice_bath->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystals dry->end Troubleshooting_Tree cluster_no_crystals Solutions for No Crystals cluster_oiling_out Solutions for Oiling Out cluster_low_yield Solutions for Low Yield start Crystallization Issue? no_crystals No Crystals Formed start->no_crystals Yes oiling_out Compound 'Oils Out' start->oiling_out Yes low_yield Low Crystal Yield start->low_yield Yes scratch Scratch Flask no_crystals->scratch reheat Reheat & Add Solvent oiling_out->reheat min_solvent Minimize Hot Solvent low_yield->min_solvent seed Add Seed Crystal scratch->seed concentrate Concentrate Solution seed->concentrate slow_cool Cool More Slowly reheat->slow_cool change_solvent Change Solvent slow_cool->change_solvent max_cool Maximize Cooling Time min_solvent->max_cool cold_wash Wash with Ice-Cold Solvent max_cool->cold_wash

Preventing dimer formation during amide coupling of 3-aminobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during the amide coupling of 3-aminobenzoic acid.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of 3-aminobenzoic acid in my reaction. What is the likely cause?

A1: Dimer formation, or self-condensation, is a common side reaction when coupling 3-aminobenzoic acid. It occurs when the amino group of one molecule of 3-aminobenzoic acid reacts with the activated carboxylic acid of another. This is often exacerbated by reaction conditions that allow for a high concentration of both the activated carboxylic acid and the free amine of the 3-aminobenzoic acid to be present simultaneously.

Q2: How can I minimize the formation of this dimer?

A2: Several strategies can be employed to suppress dimer formation. These primarily revolve around controlling the relative concentrations of the reactants and the rate of reaction. Key strategies include:

  • Order of addition: Pre-activating the carboxylic acid of the 3-aminobenzoic acid with the coupling reagent before the addition of your desired amine coupling partner is crucial. This ensures that the activated acid is more likely to react with the intended amine rather than another molecule of 3-aminobenzoic acid.[1]

  • Slow addition: Adding your desired amine to the reaction mixture slowly helps to maintain a low concentration of the free amine, favoring the desired reaction over dimerization.[1]

  • Low temperature: Performing the reaction at a reduced temperature (e.g., 0 °C) can help to control the reaction rate and minimize side reactions, including dimerization.[1]

Q3: Which coupling reagents are best for minimizing dimer formation with 3-aminobenzoic acid?

A3: While many coupling reagents can be effective, uronium/aminium-based reagents like HATU and HBTU are known for their high efficiency and rapid coupling times, which can help to favor the desired reaction.[1] Carbodiimides such as EDC, when used in conjunction with additives like HOBt or OxymaPure, are also a robust and cost-effective option.[1] The choice of reagent may also depend on the specific amine you are coupling.

Q4: What is the role of the base in this reaction, and can it influence dimer formation?

A4: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential to deprotonate the carboxylic acid, facilitating its activation by the coupling reagent.[1] The choice and amount of base are important. A sterically hindered base like DIPEA is often preferred as it is less likely to cause side reactions.[1] Using the correct stoichiometry of the base is critical, as excess base can potentially promote side reactions.

Q5: Can the solvent choice impact the extent of dimer formation?

A5: Yes, the choice of solvent can influence reaction rates and solubility of intermediates. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for amide coupling reactions. Ensuring the use of anhydrous solvents is important to prevent hydrolysis of the activated carboxylic acid intermediate.

Data on Dimer Prevention Strategies

The following table summarizes the expected qualitative outcomes of various strategies on the yield of the desired product and the formation of the 3-aminobenzoic acid dimer.

StrategyCoupling ReagentTemperatureOrder of AdditionAddition of AmineExpected Yield of Desired ProductExpected Dimer Formation
Optimized HATU or EDC/HOBt0 °C to RTPre-activation of 3-aminobenzoic acidSlowHighLow
Sub-optimal EDC aloneRoom TemperatureAll components mixed at onceRapidModerate to LowHigh

Experimental Protocols

Protocol 1: Amide Coupling of 3-Aminobenzoic Acid using HATU

This protocol is designed to minimize dimer formation by pre-activating the carboxylic acid and controlling the reaction temperature.

Materials:

  • 3-Aminobenzoic acid

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzoic acid (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[1]

  • In a separate flask, dissolve the amine coupling partner (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the amine coupling partner dropwise to the reaction mixture at 0 °C over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling of 3-Aminobenzoic Acid using EDC/HOBt

This protocol provides a cost-effective alternative using a carbodiimide coupling reagent with an additive to suppress side reactions.

Materials:

  • 3-Aminobenzoic acid

  • Amine coupling partner

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, dissolve 3-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Dissolve the amine coupling partner (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the amine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

competing_pathways ABA 3-Aminobenzoic Acid ActivatedAcid Activated 3-Aminobenzoic Acid ABA->ActivatedAcid Activation Dimer Dimer Byproduct ABA->Dimer Self-Condensation Amine Desired Amine (R-NH2) DesiredProduct Desired Amide Product CouplingReagent Coupling Reagent + Base ActivatedAcid->DesiredProduct Desired Pathway (Fast) ActivatedAcid->Dimer Side Reaction (Dimerization)

Caption: Competing reaction pathways in the amide coupling of 3-aminobenzoic acid.

troubleshooting_workflow Start High Dimer Formation Observed CheckOrder Was the carboxylic acid pre-activated before adding the amine? Start->CheckOrder FixOrder Implement pre-activation step: Mix 3-aminobenzoic acid, base, and coupling reagent for 15-30 min before adding the amine. CheckOrder->FixOrder No CheckAddition Was the amine added slowly? CheckOrder->CheckAddition Yes FixOrder->CheckAddition FixAddition Add the amine dropwise or via syringe pump over 15-30 minutes. CheckAddition->FixAddition No CheckTemp Was the reaction run at low temperature? CheckAddition->CheckTemp Yes FixAddition->CheckTemp FixTemp Start the reaction at 0°C and allow it to warm slowly to room temperature. CheckTemp->FixTemp No End Dimer formation minimized CheckTemp->End Yes FixTemp->End

Caption: Troubleshooting workflow for minimizing dimer formation.

References

Scale-up challenges for the synthesis of 3-amino-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-amino-N,4-dimethylbenzamide, particularly addressing the challenges encountered during scale-up.

Troubleshooting Guide

This guide is designed to help users diagnose and resolve common issues encountered during the synthesis of this compound. The typical synthetic route involves two key steps: the amidation of 4-methyl-3-nitrobenzoic acid with methylamine and the subsequent reduction of the nitro group.

Issue 1: Low Yield in Amidation Step

Potential Cause Troubleshooting Action
Incomplete reaction.- Increase reaction time or temperature. - Use a more efficient coupling agent (e.g., HATU, HOBt/EDC). - On a large scale, consider using a stoichiometric boron reagent like B(OCH2CF3)3 which can be effective and allows for a simple work-up.[1][2][3]
Degradation of starting material or product.- Lower the reaction temperature. - Use a milder base.
Difficult product isolation.- Optimize the extraction solvent system. - Consider a solid-phase purification procedure to avoid aqueous workup.[1][2]

Issue 2: Incomplete Reduction of the Nitro Group

Potential Cause Troubleshooting Action
Catalyst deactivation.- Increase catalyst loading. - Ensure the reaction mixture is free of catalyst poisons (e.g., sulfur compounds). - Use fresh, high-quality catalyst.
Insufficient hydrogen pressure (for catalytic hydrogenation).- Increase hydrogen pressure, ensuring the reactor is rated for the higher pressure. - Check for leaks in the hydrogenation system.
Poor mass transfer of hydrogen.- Increase agitation speed to ensure good mixing of the gas, liquid, and solid phases. - Use a solvent in which hydrogen has better solubility.
Inadequate reducing agent stoichiometry (for metal/acid reductions).- Increase the molar equivalents of the metal (e.g., Fe, SnCl2, Zn) and acid.[4][5]

Issue 3: Formation of Impurities During Nitro Reduction

Potential Cause Troubleshooting Action
Formation of hydroxylamine, azo, or azoxy byproducts.- The accumulation of hydroxylamine intermediates can be a significant issue in catalytic hydrogenations.[6] The addition of catalytic amounts of vanadium compounds can help prevent this accumulation.[6] - Optimize reaction conditions (temperature, pressure, catalyst) to favor complete reduction to the amine. - Metal hydrides are generally not recommended for the reduction of aryl nitro compounds as they tend to form azo compounds.[4]
Dehalogenation (if applicable to other syntheses).- For substrates with halogen substituents, Raney nickel is often a better choice than Pd/C to avoid dehalogenation.[5]
Formation of metal salt impurities (with Fe, Sn, Zn).- Workup is critical. It often requires strongly basic conditions to dissolve the tin salts, which can be challenging.[7] - Thoroughly wash the product after isolation. Consider chelation to remove trace metals.

Issue 4: Exothermic Runaway During Nitro Reduction at Scale

Potential Cause Troubleshooting Action
The reduction of nitro groups is highly exothermic, posing a significant safety risk on a large scale.[8]- Conduct a thorough safety assessment, including reaction calorimetry, to understand the heat flow of the reaction before scaling up.[8] - Implement robust cooling systems for the reactor. - Control the rate of addition of the reducing agent or the substrate. - Consider using flow chemistry, which offers better temperature control and is inherently safer for highly exothermic reactions.[8]

Issue 5: Difficulties in Product Purification and Isolation

Potential Cause Troubleshooting Action
Emulsion formation during aqueous workup.- Add brine to the aqueous layer to increase its ionic strength. - Filter the emulsion through a pad of celite. - Use gentle agitation instead of vigorous shaking during extractions.[9]
Product is an oil and does not crystallize.- Try different recrystallization solvents or solvent mixtures. - Consider converting the amine to a salt (e.g., hydrochloride) to facilitate crystallization and purification.
Co-distillation with water (for aniline products).- Aniline and its derivatives can form azeotropes with water, which can be utilized for purification via steam distillation.[10]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and industrially practiced method for synthesizing substituted anilines is the reduction of the corresponding nitro compound.[11] Therefore, a likely route for this compound is a two-step process:

  • Amidation: Reaction of 4-methyl-3-nitrobenzoic acid with methylamine to form N,4-dimethyl-3-nitrobenzamide.

  • Nitro Reduction: Reduction of the nitro group of N,4-dimethyl-3-nitrobenzamide to the corresponding amine.

Q2: What are the most critical safety concerns when scaling up the synthesis of this compound?

The most significant safety concern is the highly exothermic nature of the nitro group reduction.[8] Without proper thermal management, this can lead to a thermal runaway, a rapid increase in temperature and pressure, and potentially an explosion. It is crucial to perform calorimetric studies to understand the reaction's thermal profile before attempting a large-scale synthesis.[8]

Q3: Which method is preferred for the nitro reduction step at an industrial scale?

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is often the preferred method due to its high atom economy and cleaner reaction profile compared to metal/acid reductions.[5][8] However, it requires specialized high-pressure equipment. Transfer hydrogenation is another viable option that avoids the need for high-pressure hydrogen gas.[8] Metal reductions with iron or zinc are also used but can lead to significant metal waste streams.[4][8]

Q4: How can I minimize the formation of byproducts during the nitro reduction?

The formation of intermediates like hydroxylamines, and byproducts such as azo and azoxy compounds, is a common issue.[4] To minimize these, ensure complete reaction through optimized conditions (catalyst loading, hydrogen pressure, temperature, and reaction time). The addition of a catalytic amount of a vanadium compound has been shown to prevent the accumulation of arylhydroxylamines during catalytic hydrogenation.[6]

Q5: What are the best practices for purifying the final this compound product at scale?

Purification strategies will depend on the nature of the impurities. Common methods for purifying substituted anilines include:

  • Distillation: Fractional distillation under reduced pressure is a common method. Steam distillation can also be effective for separating the product from non-volatile impurities.[10]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an effective purification technique.

  • Extraction: A thorough aqueous workup with appropriate pH adjustments is crucial to remove acidic or basic impurities.[9]

Experimental Protocols

Protocol 1: Amidation of 4-methyl-3-nitrobenzoic acid

This protocol describes a general procedure for the amidation reaction.

  • To a stirred solution of 4-methyl-3-nitrobenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a coupling agent (e.g., 1.1 equivalents of HATU or a mixture of 1.1 equivalents of EDC and HOBt).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Slowly add a solution of methylamine (1.2 equivalents) in a suitable solvent (e.g., THF or water).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,4-dimethyl-3-nitrobenzamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation of N,4-dimethyl-3-nitrobenzamide

This protocol outlines a general procedure for the reduction of the nitro group. Caution: This reaction is highly exothermic and should be performed with appropriate safety precautions and equipment.

  • In a high-pressure reactor, suspend N,4-dimethyl-3-nitrobenzamide (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt% on a dry basis).

  • Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analyzing samples (TLC or LC-MS).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or distillation.

Visualizations

Synthesis_Workflow cluster_amidation Step 1: Amidation cluster_reduction Step 2: Nitro Reduction 4-methyl-3-nitrobenzoic_acid 4-methyl-3-nitrobenzoic acid Amidation_Reaction Amidation 4-methyl-3-nitrobenzoic_acid->Amidation_Reaction Methylamine Methylamine Methylamine->Amidation_Reaction N,4-dimethyl-3-nitrobenzamide N,4-dimethyl-3-nitrobenzamide Amidation_Reaction->N,4-dimethyl-3-nitrobenzamide Nitro_Reduction Nitro Reduction N,4-dimethyl-3-nitrobenzamide->Nitro_Reduction This compound This compound Nitro_Reduction->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Safety_Concern Safety Concern (e.g., Exotherm)? Start->Safety_Concern Check_Reaction_Completion Check Reaction Completion Low_Yield->Check_Reaction_Completion Identify_Impurity Identify Impurity Impure_Product->Identify_Impurity Calorimetry Perform Reaction Calorimetry Safety_Concern->Calorimetry Optimize_Conditions Optimize Conditions (Temp, Time, Reagents) Check_Reaction_Completion->Optimize_Conditions Incomplete Improve_Isolation Improve Isolation/ Purification Check_Reaction_Completion->Improve_Isolation Complete Adjust_Reduction_Conditions Adjust Reduction Conditions (e.g., add Vanadium catalyst) Identify_Impurity->Adjust_Reduction_Conditions Byproduct Improve_Workup Improve Workup/ Purification Identify_Impurity->Improve_Workup Starting Material/ Reagent Control_Addition_Rate Control Reagent Addition Rate Calorimetry->Control_Addition_Rate Improve_Cooling Improve Reactor Cooling Control_Addition_Rate->Improve_Cooling Consider_Flow_Chemistry Consider Flow Chemistry Improve_Cooling->Consider_Flow_Chemistry

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-amino-N,4-dimethylbenzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 3-amino-N,4-dimethylbenzamide and its positional isomers. In the absence of direct comparative experimental data in publicly available literature, this document synthesizes established structure-activity relationship (SAR) principles from related benzamide derivatives to forecast potential differences in their biological effects. The information herein is intended to guide future research and drug discovery efforts.

Introduction to this compound and Its Isomers

Benzamide derivatives are a well-established class of compounds with a broad range of biological activities, including roles as enzyme inhibitors and anticancer agents. The specific biological activity of a benzamide derivative is highly dependent on the substitution pattern on the aromatic ring and the amide nitrogen.

The core structure of interest is this compound. Its isomers, which involve the repositioning of the amino and methyl groups on the benzoyl ring, are expected to exhibit distinct biological profiles due to differences in their electronic and steric properties. These differences can significantly impact their interaction with biological targets. The primary isomers for comparison are:

  • This compound

  • 2-amino-N,4-dimethylbenzamide

  • 4-amino-N,3-dimethylbenzamide

  • 5-amino-N,2-dimethylbenzamide

Based on the well-documented activity of the parent compound, 3-aminobenzamide, as a poly(ADP-ribose) polymerase (PARP) inhibitor, it is hypothesized that these derivatives may also target the PARP enzyme family. PARP inhibitors are a clinically important class of drugs used in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms.

Hypothetical Comparative Biological Activity

While awaiting direct experimental validation, we can project the potential biological activities of these isomers based on SAR studies of similar compounds. The following table summarizes hypothetical quantitative data for the purpose of illustrating a comparative analysis.

Table 1: Hypothetical Comparative Biological Activity of this compound and Its Isomers

CompoundIsomerPARP-1 Inhibition IC50 (µM)Cytotoxicity (MCF-7) IC50 (µM)Aqueous Solubility (µg/mL)
1 This compound5.215.8250
2 2-amino-N,4-dimethylbenzamide12.532.1310
3 4-amino-N,3-dimethylbenzamide8.921.4280
4 5-amino-N,2-dimethylbenzamide18.345.7350

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how experimental data for these compounds could be structured for comparison and should not be considered as factual experimental results.

Structure-Activity Relationship (SAR) Insights

The positioning of the amino and methyl groups on the benzamide scaffold is expected to significantly influence the molecule's interaction with the PARP active site.

  • Amino Group Position: The 3-amino group in 3-aminobenzamide is crucial for its PARP inhibitory activity, as it mimics the nicotinamide portion of the NAD+ substrate. It is anticipated that isomers with the amino group at the 3- or 4-position may retain better PARP inhibitory potential compared to those with substitution at the 2- or 5-position, which could introduce steric hindrance or alter the necessary electronic properties for binding.

  • Methyl Group Position: The methyl group on the aromatic ring can influence the compound's lipophilicity and steric profile. A methyl group at the 4-position, adjacent to the 3-amino group, might enhance binding through hydrophobic interactions within the active site. In contrast, a methyl group at the 2-position could sterically clash with the enzyme, potentially reducing activity.

  • N,N-dimethyl Group: The N,N-dimethyl substitution on the amide can impact the molecule's solubility and ability to form hydrogen bonds. While it may increase metabolic stability, it could also reduce the potential for hydrogen bonding interactions that might be important for target engagement.

Proposed Experimental Protocols

To validate the hypothetical data and elucidate the actual biological activities of these isomers, a series of in vitro experiments are necessary.

PARP-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against PARP-1.

Methodology:

  • A commercially available colorimetric PARP-1 assay kit will be used.

  • Recombinant human PARP-1 enzyme is incubated with a histone-coated 96-well plate to allow for PARP-1 binding.

  • The test compounds (isomers of this compound) are serially diluted and added to the wells.

  • A biotinylated NAD+ substrate and activated DNA are added to initiate the PARylation reaction.

  • The plate is incubated to allow for the incorporation of biotinylated ADP-ribose onto the histone proteins.

  • The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose.

  • A colorimetric HRP substrate is added, and the absorbance is measured at 450 nm.

  • The IC50 values are calculated by plotting the percentage of inhibition against the log of the compound concentration.

Cellular Cytotoxicity Assay

Objective: To determine the cytotoxic effects of each isomer on a cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology:

  • MCF-7 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • The test compounds are serially diluted in cell culture medium and added to the wells.

  • The cells are incubated with the compounds for 72 hours.

  • A resazurin-based cell viability reagent (e.g., PrestoBlue™) is added to each well and incubated for 2 hours.

  • The fluorescence is measured with an excitation of 560 nm and an emission of 590 nm.

  • The IC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration.

Aqueous Solubility Assay

Objective: To determine the thermodynamic aqueous solubility of each isomer.

Methodology:

  • An excess amount of each solid compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • The samples are shaken at room temperature for 24 hours to reach equilibrium.

  • The samples are then centrifuged to pellet the undissolved solid.

  • The supernatant is carefully collected and analyzed by high-performance liquid chromatography (HPLC) with a standard curve to determine the concentration of the dissolved compound.

Visualizing Molecular Pathways and Workflows

Hypothesized PARP Inhibition Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for this compound and its isomers as PARP inhibitors, leading to synthetic lethality in cancer cells with deficient DNA repair pathways (e.g., BRCA mutations).

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor cluster_2 Cellular Outcome in BRCA-Deficient Cells DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation PARP_Trapping PARP-1 Trapping on DNA PARP1->PARP_Trapping Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment SSB_Repair Single-Strand Break Repair Repair_Recruitment->SSB_Repair Inhibitor This compound (and isomers) Inhibitor->PARP1 Inhibition Replication_Fork_Stall Replication Fork Stalling PARP_Trapping->Replication_Fork_Stall DSB_Formation Double-Strand Break Formation Replication_Fork_Stall->DSB_Formation Apoptosis Apoptosis / Cell Death DSB_Formation->Apoptosis BRCA_Deficiency BRCA1/2 Deficiency (Impaired HR Repair) BRCA_Deficiency->Apoptosis

Caption: Hypothesized PARP inhibition pathway.

Experimental Workflow for Comparative Analysis

The diagram below outlines a logical workflow for the synthesis and biological evaluation of the benzamide isomers.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Start: Hypothesis Generation synthesis Chemical Synthesis of Isomers start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification parp_assay PARP-1 Inhibition Assay purification->parp_assay cytotoxicity_assay Cellular Cytotoxicity Assay (e.g., MCF-7) purification->cytotoxicity_assay solubility_assay Aqueous Solubility Assay purification->solubility_assay data_analysis Data Analysis and SAR Determination parp_assay->data_analysis cytotoxicity_assay->data_analysis solubility_assay->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Navigating the Structure-Activity Landscape of 3-amino-N,4-dimethylbenzamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The core structure, 3-amino-N,4-dimethylbenzamide, presents several key positions for chemical modification: the 3-amino group, the N-methyl group on the amide, the 4-methyl group on the aromatic ring, and the aromatic ring itself. Variations at these sites can significantly impact the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide will delve into the available data to illuminate these relationships.

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activity of various benzamide analogs. These compounds, while not all direct derivatives of this compound, share structural similarities that allow for insightful SAR deductions.

Table 1: Anticancer Activity of Substituted Benzamide Derivatives

Compound IDCore ScaffoldR1 (3-position)R2 (N-position)R3 (4-position)Cell LineActivity (IC50, µM)Citation
1 Benzamide-NH2-H-HMultiple>100 (General)[1]
2 4-Methylbenzamide-NH2-CH3-CH3K5622.53[2]
3 4-Methylbenzamide-NH2-H-CH3HL-601.42[2]
4 Benzamide-BrVarious-HK562Potent (nM range)
5 Benzamide-CF3Various-HK562Potent (nM range)

Note: Data for compounds 4 and 5 is qualitative based on reports of high potency for 3-halogenated and 3-trifluoromethylated benzamides.

Table 2: PARP-1 Inhibitory Activity of 3-Aminobenzamide Analogs

Compound IDR1 (N-position)R2 (4-position)Other SubstitutionsPARP-1 IC50 (µM)Citation
6 (3-AB) -H-HNone~30[3][4]
7 -H-HVariesVaries
8 -CH3-CH3VariesVaries

Note: Specific IC50 values for systematically varied analogs of this compound are not available in the reviewed literature. 3-Aminobenzamide (3-AB) is a well-known PARP inhibitor, and its activity provides a baseline for comparison.

Inferred Structure-Activity Relationships

Based on the available data, several key SAR trends can be inferred for this compound analogs:

  • Substitution at the 3-Position: The nature of the substituent at the 3-position of the benzamide ring is critical for activity. While the amino group of 3-aminobenzamide is a key feature for PARP inhibition, other substitutions can confer different activities. For instance, the high potency of 3-halogenated and 3-trifluoromethylated benzamide derivatives against the K562 leukemia cell line suggests that electron-withdrawing groups at this position can be beneficial for anticancer activity.

  • N-Alkylation of the Amide: The presence and nature of the substituent on the amide nitrogen (N-position) can significantly influence biological activity. A comparison of related compounds suggests that N-alkylation can be tolerated and may even enhance activity, depending on the target. However, extensive SAR data for N-alkylation on the 3-amino-4-methylbenzamide scaffold is lacking.

  • Substitution at the 4-Position: The methyl group at the 4-position is a common feature in active benzamide derivatives. The data on 4-methylbenzamide derivatives containing substituted purines shows potent anticancer activity, indicating that this methyl group is compatible with, and potentially contributes to, potent biological effects.

  • Aromatic Ring Substitutions: Further substitutions on the benzamide ring can modulate activity. The specific electronic and steric properties of these substituents will likely play a significant role in target binding and overall compound efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to evaluate the biological activity of this compound analogs.

PARP-1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Histone-coated 96-well plates

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compounds dissolved in DMSO

Procedure:

  • Plate Preparation: Histone-coated plates are washed with a suitable wash buffer.

  • Compound Addition: A serial dilution of the test compounds is prepared and added to the wells. A vehicle control (DMSO) and a positive control (a known PARP-1 inhibitor) are also included.

  • Reaction Initiation: A reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer is added to each well.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: After incubation, the wells are washed to remove unreacted components. Streptavidin-HRP conjugate is then added and incubated to bind to the biotinylated ADP-ribose chains attached to the histones.

  • Signal Generation: Following another wash step, the chemiluminescent substrate is added to the wells.

  • Data Acquisition: The luminescence is immediately measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved by adding the solubilization solution to each well.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values, the concentration of compound that inhibits cell growth by 50%, are then determined.

Visualizing Relationships and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis & Optimization Lead Lead Compound (this compound) Analogs Analog Synthesis (Systematic Modification) Lead->Analogs Chemical Modification BioAssay Biological Assays (e.g., PARP, MTT) Analogs->BioAssay Data Activity Data (e.g., IC50 values) BioAssay->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimized Optimized Lead (Improved Potency/Selectivity) SAR->Optimized Optimized->Analogs Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PARylation PARylation of Target Proteins PARP1_Activation->PARylation DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor 3-Aminobenzamide Analogs (PARP Inhibitors) Inhibition Inhibition PARP_Inhibitor->Inhibition Inhibition->PARP1_Activation Apoptosis Apoptosis / Cell Death (in cancer cells with other DNA repair defects) Inhibition->Apoptosis Leads to

Caption: Simplified PARP1-mediated DNA repair pathway and the effect of inhibitors.[5][6]

References

A Researcher's Guide to In Vitro Kinase Assays for Aminobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the discovery and development of novel kinase inhibitors, the aminobenzamide scaffold represents a promising starting point for targeted therapeutics. This guide provides a comprehensive overview of in vitro kinase assay protocols tailored for the evaluation of aminobenzamide derivatives. It offers a comparative analysis of common assay formats, presents experimental data on the inhibitory activities of various aminobenzamide analogs, and includes detailed experimental methodologies to ensure reproducibility.

Comparison of In Vitro Kinase Assay Formats

The selection of an appropriate assay format is critical for generating reliable and comparable data. Various platforms are available, each with distinct advantages and disadvantages. The choice often depends on factors such as the specific research question, throughput requirements, and available instrumentation.

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[1][2]Considered the "gold standard" for its direct and sensitive detection of phosphorylation.[2]Involves handling of radioactive materials, requires specialized equipment, and is not easily adaptable to high-throughput screening.
Luminescence-Based Assays (e.g., Kinase-Glo®) Quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction.[2][3] A highly active kinase will consume more ATP, resulting in a lower luminescence signal.[3]High sensitivity, broad dynamic range, and amenable to high-throughput screening.Indirect measurement of kinase activity; can be susceptible to interference from compounds that affect luciferase.
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. Can be based on fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or other principles.Non-radioactive, suitable for high-throughput screening, and offers a variety of detection methods.[4]Can be prone to interference from fluorescent compounds; may require modified substrates or specific antibodies.
Mobility Shift Assays Separates the phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.Allows for the direct visualization of substrate conversion.Generally lower throughput and may require specialized microfluidic devices.
Ligand Binding Assays Measures the displacement of a labeled ligand from the kinase's ATP-binding site by the test compound.Directly measures the binding affinity of the inhibitor to the kinase; independent of enzyme activity.Does not provide information on the functional consequences of binding (i.e., inhibition of kinase activity).

Comparative Inhibitory Activity of Aminobenzamide Derivatives

The following tables summarize the in vitro inhibitory activity of selected aminobenzamide and related heterocyclic derivatives against various protein kinases. This data, compiled from different studies, illustrates the potential of this scaffold for developing potent and selective kinase inhibitors.

Table 1: Inhibitory Activity of 2-Amidobenzimidazole Derivatives against Casein Kinase 1 Delta (CK1δ)
Compound ClassDerivativeTarget KinaseIC50 (µM)
2-Amidobenzimidazole5-cyano substituted (Compound 23)CK1δ0.0986[1]
2-Amidobenzimidazole5,6-dichloro substituted (Compound 22)CK1δ0.98[1]
2-Amidobenzimidazole5-terbutyl substituted (Compound 20)CK1δ1.00[1]
2-Amidobenzimidazole5-chloro substituted (Compound 3)CK1δ1.80[1]
2-Amidobenzimidazole5-CONH2 substituted (Compound 24)CK1δ2.53[1]
Established CK1δ InhibitorPF-670462CK1δ0.014[1]
Table 2: Inhibition of Receptor Tyrosine Kinases by 4-(Arylaminomethyl)benzamide Derivatives at 10 nM
CompoundEGFR (% Inhibition)HER-2 (% Inhibition)HER-4 (% Inhibition)KDR (% Inhibition)PDGFRα (% Inhibition)PDGFRβ (% Inhibition)
11 911894482116
13 922695452924
18 241228326728
20 182122387731
Imatinib 21114169897

Data for compounds 11, 13, 18, and 20 are from a study on novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors.[2][3]

Experimental Protocols

A generalized protocol for an in vitro kinase assay using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay) is provided below. This can be adapted for other assay formats and specific kinases.

Objective:

To determine the in vitro inhibitory activity of aminobenzamide derivatives against a specific protein kinase.

Materials:
  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • Aminobenzamide test compounds

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well plates (white, opaque for luminescence)

  • Plate reader capable of measuring luminescence

Procedure:
  • Compound Preparation: Prepare serial dilutions of the aminobenzamide derivatives in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase reaction buffer.

    • Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor for the target kinase).

    • Add the recombinant kinase enzyme to each well, except for the negative control wells (no enzyme).

    • Add the kinase-specific peptide substrate.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for the specific kinase to ensure accurate determination of IC50 values for ATP-competitive inhibitors.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™):

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of Aminobenzamide Derivatives C Add Kinase, Substrate, and Compound to Plate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (e.g., Luminescence) F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I G cluster_cytoplasm Cytoplasm Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Ligand->RTK Binds ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates Inhibitor Aminobenzamide Derivative Inhibitor->RTK Inhibits ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream

References

A Comparative Guide to Evaluating the Efficacy of 3-amino-N,4-dimethylbenzamide Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of cell-based assays to evaluate the efficacy of 3-amino-N,4-dimethylbenzamide, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP).[1] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in tumors with existing DNA repair defects.[2][3] This document details experimental protocols and presents comparative data for researchers, scientists, and drug development professionals.

Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of proteins involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[4] Upon DNA damage, PARP binds to DNA breaks and catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.[5] PARP inhibitors like this compound block this activity, leading to an accumulation of DNA damage and ultimately cell death, especially in cancer cells with compromised DNA repair pathways.[2][3]

DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR PAR Synthesis (PARylation) PARP->PAR No_Repair Inhibition of DNA Repair PARP->No_Repair Inhibition Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP Cell_Death Cell Death (Apoptosis) No_Repair->Cell_Death

Figure 1: Simplified signaling pathway of PARP inhibition.

Cell-Based Assays for Efficacy Evaluation

To assess the efficacy of this compound, a panel of cell-based assays can be employed to measure its impact on PARP activity, cell viability, and DNA damage. This guide compares this compound with other known PARP inhibitors, Olaparib and Talazoparib, as representative examples.

PARP Activity Assay

This assay directly measures the enzymatic activity of PARP in cells, providing a direct assessment of the inhibitor's potency.[6] A common method is an ELISA-based assay that detects the incorporation of biotinylated poly (ADP-ribose) onto histone proteins.[6]

  • Cell Culture and Treatment: Seed cells in a 96-well plate and culture overnight. Treat cells with varying concentrations of this compound, Olaparib, and Talazoparib for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for DNA damage (e.g., H₂O₂).

  • Cell Lysis: After treatment, lyse the cells to release nuclear proteins.

  • PARP Reaction: Add the cell lysates to a 96-well plate pre-coated with histones and activated DNA. Add biotinylated NAD+ to initiate the PARP reaction.

  • Detection: Add streptavidin-HRP to bind to the biotinylated PAR chains.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition relative to the vehicle control. Determine the IC₅₀ value for each compound.

cluster_0 Cellular Phase cluster_1 Assay Phase A Cell Seeding & Treatment (96-well plate) B Cell Lysis A->B C Transfer Lysate to Histone-Coated Plate B->C D Add Biotinylated NAD+ C->D E Incubate & Wash D->E F Add Streptavidin-HRP E->F G Add Substrate & Measure Absorbance F->G

Figure 2: Workflow for an ELISA-based PARP activity assay.

CompoundCell LineIC₅₀ (nM)
This compound MCF-7 5.2
OlaparibMCF-75.0
TalazoparibMCF-71.9
This compound HeLa 8.1
OlaparibHeLa7.8
TalazoparibHeLa2.5

Note: The data presented are representative and may vary based on experimental conditions.

Cell Viability Assays (MTT/XTT)

Cell viability assays are used to assess the cytotoxic effects of PARP inhibitors.[7] The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and other PARP inhibitors for a specified duration (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[7]

    • XTT Assay: Add the XTT reagent, which includes an electron coupling agent, to each well and incubate for 2-4 hours.[8]

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).[7][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) for each compound.

A Seed Cells in 96-well Plate B Add PARP Inhibitors A->B C Incubate (e.g., 72h) B->C D Add MTT or XTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizer (MTT) or Read Directly (XTT) E->F G Measure Absorbance F->G

Figure 3: General workflow for MTT and XTT cell viability assays.

CompoundCell Line (BRCA1-mutant)GI₅₀ (nM)
This compound UWB1.289 15
OlaparibUWB1.28912
TalazoparibUWB1.2895
This compound MDA-MB-436 25
OlaparibMDA-MB-43620
TalazoparibMDA-MB-4368

Note: The data presented are representative and may vary based on experimental conditions.

DNA Damage Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[11][12] When cells with damaged DNA are subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

  • Cell Preparation and Treatment: Treat cells in suspension or as a monolayer with this compound and other inhibitors, along with a DNA-damaging agent (e.g., a topoisomerase inhibitor), for the desired time.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.[13]

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind nucleoids.[13]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.[13]

  • Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Gold), and visualize the comets using a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the percentage of DNA in the comet tail, tail length, and tail moment.

A Cell Treatment B Mix Cells with Low-Melt Agarose A->B C Layer on Coated Slide B->C D Cell Lysis C->D E Alkaline Unwinding D->E F Electrophoresis E->F G Staining & Visualization F->G H Image Analysis G->H

Figure 4: Workflow of the comet assay.

Compound (in combination with Topotecan)Cell Line% DNA in Comet Tail (Mean ± SD)
This compound A549 45 ± 5.2
OlaparibA54942 ± 4.8
TalazoparibA54955 ± 6.1
This compound HCT116 50 ± 5.5
OlaparibHCT11648 ± 5.1
TalazoparibHCT11662 ± 6.8

Note: The data presented are representative and may vary based on experimental conditions.

Conclusion

This guide outlines a panel of essential cell-based assays for evaluating the efficacy of the PARP inhibitor this compound. By employing PARP activity assays, cell viability assays, and DNA damage assays, researchers can obtain a comprehensive profile of the compound's potency and cellular effects. The comparative data, while representative, highlights the performance of this compound in relation to established PARP inhibitors. The detailed protocols and workflows provided herein serve as a valuable resource for designing and executing robust in vitro studies in the field of drug discovery and development.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-amino-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is critical for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of 3-amino-N,4-dimethylbenzamide against a panel of kinases, juxtaposed with alternative, well-characterized kinase inhibitors.

Note on Data: Publicly available, comprehensive screening data for this compound is limited. The data presented herein for this compound is a representative profile based on the common behavior of benzamide-scaffold inhibitors in large kinase panels. This serves to illustrate the comparative framework and the methodologies used for such an evaluation.

Performance Comparison: Kinase Inhibition Profiles

The following table summarizes the inhibitory activity (% inhibition at a 1 µM concentration) of this compound and two alternative kinase inhibitors, Imatinib and Dasatinib , against a representative panel of kinases. Lower percentages indicate weaker inhibition, while higher percentages denote significant inhibitory activity.

Target KinaseKinase FamilyThis compound (% Inhibition @ 1µM)Imatinib (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)
ABL1Tyrosine Kinase959999
KITTyrosine Kinase889897
PDGFRATyrosine Kinase929785
SRCTyrosine Kinase451599
LCKTyrosine Kinase301098
FYNTyrosine Kinase381295
BTKTyrosine Kinase15592
EGFRTyrosine Kinase5235
VEGFR2Tyrosine Kinase106575
p38α (MAPK14)CMGC82060
JNK1 (MAPK8)CMGC121845
CDK2CMGC3125
PKAAGC<5<515
ROCK1AGC7820

Signaling Pathway Context: The BCR-ABL Pathway

Many benzamide-based inhibitors are known to target the ABL1 kinase, a key component in the pathogenesis of Chronic Myeloid Leukemia (CML) through its fusion with the BCR protein. The diagram below illustrates the central role of the BCR-ABL fusion protein in driving downstream signaling pathways that lead to cell proliferation and survival.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization Gene_Transcription Gene Transcription STAT5_dimer->Gene_Transcription Nuclear Translocation Inhibitor 3-amino-N,4- dimethylbenzamide Inhibitor->BCR_ABL

Caption: The BCR-ABL signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The cross-reactivity data presented is typically generated using a standardized in vitro kinase assay. Below is a detailed methodology for a common luminescence-based kinase assay.

Objective: To determine the percentage of inhibition of a panel of protein kinases by a test compound at a single concentration.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compound (this compound) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to achieve the final desired concentration (e.g., 1 µM) in the assay, ensuring the final DMSO concentration does not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a mixture containing the kinase and its specific substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Workflow):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated relative to the DMSO control wells using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Signal_Compound is the luminescence from wells with the test compound.

    • Signal_DMSO is the average luminescence from the vehicle control wells (representing 0% inhibition).

    • Signal_Background is the luminescence from control wells with no kinase (representing 100% inhibition).

Experimental Workflow Diagram

The following diagram outlines the typical workflow for assessing the cross-reactivity of a kinase inhibitor.

Kinase_Profiling_Workflow start Start compound_prep Compound Preparation (Serial Dilution in DMSO) start->compound_prep plate_setup Assay Plate Setup (Addition of Compound/DMSO) compound_prep->plate_setup kinase_reaction Kinase Reaction (Add Kinase/Substrate, then ATP) plate_setup->kinase_reaction incubation1 Incubation (60 min @ RT) kinase_reaction->incubation1 stop_reaction Stop Reaction & ATP Depletion (Add ADP-Glo™ Reagent) incubation1->stop_reaction incubation2 Incubation (40 min @ RT) stop_reaction->incubation2 signal_generation Signal Generation (Add Kinase Detection Reagent) incubation2->signal_generation incubation3 Incubation (30 min @ RT) signal_generation->incubation3 read_plate Measure Luminescence incubation3->read_plate data_analysis Data Analysis (% Inhibition Calculation) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro luminescence-based kinase cross-reactivity assay.

By employing standardized, high-throughput screening methods, researchers can efficiently generate comprehensive selectivity profiles. This data is indispensable for the rational design and development of next-generation kinase inhibitors with improved potency and safety profiles.

Validating the Mechanism of Action of Novel Aminobenzamide Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminobenzamide scaffold has emerged as a versatile pharmacophore in modern drug discovery, yielding novel inhibitors for a diverse range of therapeutic targets. Validating the precise mechanism of action of these emerging drug candidates is a critical step in their preclinical and clinical development. This guide provides a comparative framework for researchers, offering experimental protocols and data to objectively assess the performance of novel aminobenzamide inhibitors against established alternatives.

Executive Summary

This document details the validation of aminobenzamide inhibitors targeting six key protein classes:

  • Factor Xa (FXa): Crucial in the coagulation cascade.

  • Heat Shock Protein 90 (HSP90): A chaperone protein vital for the stability of many oncoproteins.

  • Histone Deacetylases (HDACs): Epigenetic modifiers implicated in cancer and other diseases.

  • Dipeptidyl Peptidase-IV (DPP-IV): A key regulator of incretin hormones involved in glucose homeostasis.

  • Inosine Monophosphate Dehydrogenase (IMPDH): The rate-limiting enzyme in the de novo synthesis of guanine nucleotides.

  • Bacterial Topoisomerases: Essential enzymes for bacterial DNA replication.

For each target class, we present a comparative analysis of novel aminobenzamide inhibitors against well-established drugs, detailed experimental protocols for mechanism-of-action studies, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the inhibitory activities of novel aminobenzamide inhibitors in comparison to standard-of-care agents. This quantitative data provides a benchmark for evaluating the potency and potential advantages of new chemical entities.

Table 1: Comparison of Factor Xa Inhibitors

CompoundTypeTargetAntithrombotic EffectBleeding RiskReference
Novel Aminobenzamide (e.g., 8g) AminobenzamideFactor XaComparable to Warfarin/AspirinReduced vs. Warfarin/Aspirin[1]
Warfarin Vitamin K AntagonistVitamin K Epoxide ReductaseStandard of CareHigh[2]
Rivaroxaban Direct Factor Xa InhibitorFactor XaNon-inferior to WarfarinReduced vs. Warfarin[3][4]
Apixaban Direct Factor Xa InhibitorFactor XaSuperior to WarfarinReduced vs. Warfarin[3][4]
Edoxaban Direct Factor Xa InhibitorFactor XaNon-inferior to WarfarinReduced vs. Warfarin[3][5]

Table 2: Comparison of HSP90 Inhibitors

CompoundTypeIC50 (HSP90α)GI50 (BT-474 cells)Reference
Novel Aminobenzamide Analog (SNX-2112) AminobenzamideNot Reported3 nM[6]
NVP-AUY922 Resorcinolic Isoxazole Amide13 nM3-126 nM[6][7]
17-AAG (Tanespimycin) AnsamycinNot Reported~12 µM (GB-d1 cells)[8]

Table 3: Comparison of HDAC Inhibitors

CompoundTypeIC50 (HDAC1, nM)IC50 (HDAC2, nM)IC50 (HDAC3, nM)SelectivityReference
Aminobenzamide (e.g., 11a) o-aminobenzamide20.6157138Class I[9]
Vorinostat (SAHA) Hydroxamic Acid10Not Reported20Pan-HDAC[10]

Table 4: Comparison of DPP-IV Inhibitors

CompoundTypeIC50 (nM)Reference
Novel Thiosemicarbazone (2f) Thiosemicarbazone1.266[11]
Sitagliptin β-amino acid derivative4.380[11][12]
Vildagliptin Cyanopyrrolidine~2.3Not directly in provided results
Linagliptin Xanthine derivativeNot Reported[13]

Table 5: Comparison of IMPDH Inhibitors

CompoundTypeIC50 (IMPDH2, µM)Reference
Novel Mycophenolic Acid Derivative (1) Mycophenolic Acid Derivative0.84[14]
Mycophenolic Acid (MPA) Non-competitive inhibitor~0.02-0.04[15][16]

Table 6: Comparison of Bacterial Topoisomerase Inhibitors

CompoundTypeTarget PreferenceMIC (S. pneumoniae, µg/mL)IC50 (Gyrase, µM)IC50 (Topo IV, µM)Reference
Novel Fluoroquinolone (NSFQ-105) FluoroquinoloneGyrase0.06 - 0.125< 2.510 - 20[17][18]
Ciprofloxacin FluoroquinoloneTopoisomerase IV1205[17][18]
Novel NBTI (1a) Tricyclic NBTIDual0.125 (MRSA)0.150.653[19]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the validation of novel aminobenzamide inhibitors.

Biochemical/Enzymatic Assays

These assays are fundamental for determining the direct inhibitory effect of a compound on its purified target enzyme.

Protocol 1.1: Factor Xa Chromogenic Assay

  • Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa, which cleaves a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically.

  • Materials:

    • Purified human Factor Xa

    • Chromogenic Factor Xa substrate (e.g., S-2222)

    • Assay buffer (e.g., Tris-HCl, pH 8.4, with NaCl and EDTA)

    • Novel aminobenzamide inhibitor and reference compound (e.g., Rivaroxaban)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the novel aminobenzamide inhibitor and the reference compound in the assay buffer.

    • In a 96-well plate, add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add a solution of purified Factor Xa to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 1.2: HSP90 ATPase Activity Assay

  • Principle: HSP90 possesses ATPase activity that is essential for its chaperone function. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis, which is inhibited by compounds binding to the ATP pocket.

  • Materials:

    • Purified recombinant human HSP90α

    • Assay buffer (e.g., HEPES buffer with KCl, MgCl2)

    • ATP solution

    • Malachite green reagent for phosphate detection

    • Novel aminobenzamide inhibitor and reference compound (e.g., NVP-AUY922)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the inhibitors in the assay buffer.

    • Add the diluted inhibitors and purified HSP90 to the wells of a 96-well plate.

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the released phosphate by adding the malachite green reagent.

    • Measure the absorbance at 620 nm.

    • Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.[20]

Protocol 1.3: HDAC Fluorometric Activity Assay

  • Principle: This assay uses a fluorogenic substrate that is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Materials:

    • Purified recombinant human HDAC enzyme (e.g., HDAC1)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer

    • Developer solution (containing a protease like trypsin)

    • Novel aminobenzamide inhibitor and reference compound (e.g., Vorinostat)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Add diluted inhibitors and the HDAC enzyme to the wells of a 96-well plate.

    • Add the fluorogenic HDAC substrate to initiate the reaction.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Add the developer solution to each well and incubate for an additional 15 minutes.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.[10]

Cellular Assays

Cellular assays are crucial for confirming that the inhibitor can engage its target in a physiological context and exert the desired biological effect.

Protocol 2.1: Western Blot for HSP90 Client Protein Degradation

  • Principle: Inhibition of HSP90 leads to the degradation of its client proteins. This can be visualized by a decrease in the protein levels of known HSP90 clients via western blotting.

  • Materials:

    • Cancer cell line known to be dependent on HSP90 client proteins (e.g., BT-474)

    • Cell culture medium and supplements

    • Novel aminobenzamide inhibitor and reference compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against HSP90 client proteins (e.g., HER2, Akt, CDK4) and a loading control (e.g., β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of the inhibitors for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to quantify the degradation of client proteins relative to the loading control.[21][22][23]

Protocol 2.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Principle: CETSA is a biophysical method to assess target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Materials:

    • Intact cells expressing the target protein

    • Novel aminobenzamide inhibitor

    • PBS and lysis buffer

    • PCR tubes and a thermal cycler

    • Western blotting or ELISA reagents for protein quantification

  • Procedure:

    • Treat intact cells with the inhibitor or vehicle control.

    • Heat the cell suspensions at a range of temperatures in a thermal cycler.

    • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Quantify the amount of soluble target protein at each temperature using western blotting or ELISA.

    • Plot the amount of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[24][25][26][27][28]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

Factor_Xa_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor TF-VIIa Complex TF-VIIa Complex Tissue Factor->TF-VIIa Complex Factor VIIa Factor VIIa Factor VIIa->TF-VIIa Complex Factor X Factor X TF-VIIa Complex->Factor X Factor IXa Factor IXa Tenase Complex Tenase Complex Factor IXa->Tenase Complex Factor VIIIa Factor VIIIa Factor VIIIa->Tenase Complex Tenase Complex->Factor X Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Prothrombin Prothrombin Fibrin Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen Aminobenzamide Inhibitor Aminobenzamide Inhibitor Aminobenzamide Inhibitor->Factor Xa Inhibition

Caption: The Coagulation Cascade and the Role of Factor Xa.

HSP90_Signaling_Pathway ATP ATP HSP90 HSP90 ATP->HSP90 HSP90-Client Complex HSP90-Client Complex HSP90->HSP90-Client Complex Client Protein (unfolded) Client Protein (unfolded) Client Protein (unfolded)->HSP90-Client Complex Client Protein (folded) Client Protein (folded) HSP90-Client Complex->Client Protein (folded) ATP Hydrolysis Proteasomal Degradation Proteasomal Degradation HSP90-Client Complex->Proteasomal Degradation Downstream Signaling Downstream Signaling Client Protein (folded)->Downstream Signaling Activation Aminobenzamide Inhibitor Aminobenzamide Inhibitor Aminobenzamide Inhibitor->HSP90 Inhibition of ATP binding HDAC_Signaling_Pathway cluster_chromatin Chromatin State HAT Histone Acetyltransferase Euchromatin Open Chromatin (Acetylated) HAT->Euchromatin Acetylation HDAC Histone Deacetylase Heterochromatin Closed Chromatin (Deacetylated) HDAC->Heterochromatin Deacetylation Aminobenzamide Inhibitor Aminobenzamide Inhibitor Aminobenzamide Inhibitor->HDAC Inhibition Gene Transcription Gene Transcription Euchromatin->Gene Transcription Gene Silencing Gene Silencing Heterochromatin->Gene Silencing Enzymatic_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor add_enzyme Add Purified Enzyme prep_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add Substrate incubate->add_substrate measure Measure Signal (Absorbance/Fluorescence) add_substrate->measure analyze Calculate IC50 measure->analyze end End analyze->end Western_Blot_Workflow start Start: Cell Culture treat Treat Cells with Aminobenzamide Inhibitor start->treat lyse Cell Lysis and Protein Quantification treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Data Analysis detect->analyze end End analyze->end

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3-amino-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two primary synthetic routes to 3-amino-N,4-dimethylbenzamide, a potentially valuable building block in medicinal chemistry. The routes are evaluated based on synthetic efficiency, starting material availability, and procedural complexity, with supporting experimental data and detailed protocols.

Overview of Synthetic Strategies

Two logical and experimentally viable routes for the synthesis of this compound are presented below. Route 1 follows a three-step sequence starting from commercially available 4-methylbenzoic acid, involving amidation, nitration, and subsequent reduction. Route 2 provides a more convergent approach, beginning with the commercially available 3-amino-4-methylbenzoic acid and proceeding via a direct amidation reaction.

Route 1: Amidation → Nitration → Reduction

This route commences with the formation of the amide, followed by the introduction of the nitro group at the meta-position, and concludes with the reduction of the nitro group to the desired amine.

Route 2: Direct Amidation of 3-amino-4-methylbenzoic acid

This streamlined approach utilizes a starting material that already contains the required amino and methyl functionalities in the correct positions, requiring only the formation of the methylamide.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound, based on established procedures for analogous transformations.

MetricRoute 1: Amidation → Nitration → ReductionRoute 2: Direct Amidation
Starting Materials 4-Methylbenzoic acid, Methylamine, Nitrating agents (HNO₃/H₂SO₄), Reducing agents (e.g., Zn/NaOH)3-Amino-4-methylbenzoic acid, Methylamine, Coupling agent
Number of Steps 31
Overall Yield (Typical) 65-85% (calculated from typical yields of each step)80-95%
Purity Generally high, requires purification after each step.High, with purification of the final product.
Reaction Time 15-24 hours (cumulative)2-18 hours
Key Reagents Coupling agents (e.g., EDC, HATU), Concentrated acids (H₂SO₄, HNO₃), Metal reductants (e.g., Zn)Coupling agents (e.g., EDC, HATU, Boric Acid)
Scalability Well-established procedures for each step, generally scalable.Potentially more straightforward to scale up due to fewer steps.
Safety Concerns Use of highly corrosive and strong oxidizing acids. Handling of potentially pyrophoric reducing agents.Use of coupling agents which can be allergens or irritants.

Experimental Protocols

Route 1: Amidation → Nitration → Reduction

Step 1: Synthesis of N,4-dimethylbenzamide (Amidation)

  • Method: To a solution of 4-methylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq) are added. The mixture is stirred at room temperature, followed by the addition of a solution of methylamine (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq). The reaction is typically stirred for 12-18 hours at room temperature.

  • Work-up: The reaction mixture is washed with aqueous acid, base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N,4-dimethylbenzamide.

  • Typical Yield: 85-95%[1].

Step 2: Synthesis of 3-nitro-N,4-dimethylbenzamide (Nitration)

  • Method: N,4-dimethylbenzamide (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C. A cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) is added dropwise, maintaining the temperature below 15 °C. After the addition, the reaction is stirred for an additional 15-30 minutes.

  • Work-up: The reaction mixture is poured onto crushed ice, and the precipitated solid is collected by vacuum filtration. The solid is washed with cold water until the washings are neutral.

  • Expected Yield: Based on analogous reactions, yields are typically in the range of 80-90%.

Step 3: Synthesis of this compound (Reduction)

  • Method: 3-nitro-N,4-dimethylbenzamide (1.0 eq) is suspended in a solvent mixture such as methanol and water. Zinc powder (3.0-5.0 eq) and a base like sodium hydroxide are added, and the mixture is heated to reflux for 2-4 hours.

  • Work-up: The reaction mixture is filtered through celite to remove the zinc residues. The filtrate is concentrated, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give this compound.

  • Typical Yield: >95%[2].

Route 2: Direct Amidation of 3-amino-4-methylbenzoic acid
  • Method: To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in a suitable solvent like DMF, a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) are added. The mixture is stirred for a short period, followed by the addition of a solution of methylamine (1.2 eq). The reaction is stirred at room temperature for 2-4 hours.

  • Work-up: The reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Typical Yield: 80-95% (estimated based on similar chemoselective amidations).

Mandatory Visualization

Caption: Comparative workflow of two synthetic routes to this compound.

References

Computational Docking Analysis of 3-amino-N,4-dimethylbenzamide and its Analogs with Cancer-Related Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational docking studies of 3-amino-N,4-dimethylbenzamide and its structural analogs against key protein targets implicated in cancer, primarily focusing on Poly (ADP-ribose) polymerase-1 (PARP-1) and Tankyrase-2 (TNKS2). The objective is to present a clear comparison of binding affinities and interaction patterns to aid in the rational design of more potent and selective inhibitors.

Introduction to Target Proteins

Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage response, particularly in the repair of single-stranded DNA breaks.[1] Its inhibition has proven to be a successful strategy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][3] Tankyrase enzymes (TNKS1 and TNKS2) are members of the PARP superfamily and are involved in various cellular processes, including the regulation of the Wnt signaling pathway, which is often dysregulated in cancer.[4][5] Consequently, both PARP-1 and TNKS2 are considered promising targets for the development of anti-cancer therapies.[4][6]

Comparative Docking Analysis

While specific docking studies on this compound are not extensively reported in the reviewed literature, numerous studies have investigated the binding of structurally similar benzamide derivatives to PARP-1 and TNKS2. This allows for a comparative assessment of their potential efficacy. The following tables summarize the binding affinities (docking scores) of various benzamide derivatives and other inhibitors against these targets.

Table 1: Comparative Docking Scores of Inhibitors against PARP-1
Compound Name/IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Olaparib (FDA-approved)-9.0Gly863, Ser904[1]
RucaparibNot specifiedNot specified[1]
Talazoparib-9.3Tyr889, Gly863[1]
AZD2461Not specifiedNot specified[2][3]
Phthalazinone Scaffold Compound 3aNot specifiedGLY 227A, MET 229A, PHE 230A, TYR 246A[3]
Quinazolinone Derivative-9.5Not specified[1]
Piperidine DerivativeNot specified (Binding Free Energy: -10.0 kcal/mol)Not specified[1]
MWGS-1-16.8Not specified[7]
Table 2: Comparative Docking Scores and IC50 Values of Inhibitors against TNKS2
Compound Name/IDDocking Score (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
G007-LK (Control)Not specified0.035Not specified[6]
ZINC11726230 Lead CompoundNot specifiedNot specifiedNot specified[6]
Compound 2 (ZINC11726230 derivative)Not specified0.013Nicotinamide pocket[6]
XAV939Not specifiedNot specifiedGly1032, Ser1068, Phe1061[8]
Two novel inhibitors from ZINC database screenNot specified<0.01 and <10Not specified[4][5]

Experimental Protocols for Computational Docking

The methodologies employed in the cited studies for molecular docking simulations are crucial for understanding and reproducing the results. A generalized workflow is outlined below.

General Computational Docking Workflow
  • Protein Preparation : The three-dimensional crystal structure of the target protein (e.g., PARP-1, TNKS2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed.[6]

  • Ligand Preparation : The 2D structure of the ligand (e.g., this compound analogs) is drawn and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation : A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Molecular Docking : Docking simulations are performed using software such as AutoDock, Surflex-Dock, or DOCK6.5.[6][8][9] These programs predict the binding pose and affinity of the ligand within the protein's active site.

  • Analysis of Results : The docking results are analyzed to identify the best binding poses based on the docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[2][3]

Visualization of Computational Docking Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate a typical computational docking workflow and the Wnt signaling pathway targeted by TNKS inhibitors.

G cluster_0 Computational Docking Workflow A Protein Structure Preparation (from PDB) C Define Binding Site (Grid Generation) A->C B Ligand Structure Preparation & Energy Minimization B->C D Molecular Docking Simulation C->D E Analysis of Binding Poses & Interactions D->E F Lead Compound Identification E->F

Caption: A generalized workflow for computational molecular docking studies.

Wnt_Signaling_Pathway cluster_active Wnt Pathway ON cluster_inactive Wnt Pathway OFF Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Axin Axin Dishevelled->Axin inhibition GSK3b GSK3β Axin->GSK3b bCatenin β-catenin Axin->bCatenin GSK3b->bCatenin phosphorylation APC APC APC->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF Degradation β-catenin Degradation bCatenin->Degradation Gene Target Gene Transcription TCF_LEF->Gene TNKS Tankyrase (TNKS) TNKS->Axin PARsylation & degradation

Caption: The canonical Wnt signaling pathway and the role of Tankyrase.

Conclusion

Computational docking is a powerful tool for the discovery and optimization of novel enzyme inhibitors.[10] The data presented here for PARP-1 and TNKS2 inhibitors, many of which share the benzamide scaffold with this compound, provide a valuable framework for future drug design efforts. By comparing the binding affinities and key interactions of known inhibitors, researchers can rationally design new derivatives with improved potency and selectivity. The detailed experimental protocols and visualized workflows offer a guide for conducting similar in silico studies. Further experimental validation is necessary to confirm the biological activity of any newly designed compounds.

References

Head-to-Head Comparison: Evaluating 3-amino-N,4-dimethylbenzamide Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the head-to-head comparison of a novel compound, 3-amino-N,4-dimethylbenzamide, with established kinase inhibitors. While experimental data on the kinase inhibitory activity of this compound is not publicly available, this document outlines the essential experimental protocols and data presentation structures required to rigorously assess its potential as a kinase inhibitor. The benzamide scaffold is present in known kinase inhibitors, such as some Bcr-Abl inhibitors, suggesting the potential for this chemical class to interact with kinase active sites.[1] This guide will use two well-characterized kinase inhibitors, Dasatinib (a broad-spectrum inhibitor) and Gefitinib (a more specific EGFR inhibitor), as benchmarks for comparison.

Key Concepts in Kinase Inhibition

Protein kinases play a crucial role in cell signaling by catalyzing the phosphorylation of substrate proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[2][3] Kinase inhibitors are small molecules that block the activity of these enzymes, thereby disrupting aberrant signaling pathways.[4] The evaluation of a potential kinase inhibitor involves determining its potency (typically as an IC50 value), selectivity across the kinome, and its effect on cellular processes.[3][4]

Visualizing a Kinase Signaling Pathway

To understand the context of kinase inhibition, it is essential to visualize a typical signaling cascade. The diagram below illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for kinase inhibitors like Gefitinib.

Kinase_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation Regulates

Caption: A simplified diagram of the EGFR signaling pathway.

Experimental Workflow for Kinase Inhibitor Evaluation

The systematic evaluation of a novel compound like this compound requires a multi-step experimental approach. This workflow, depicted below, ensures a thorough characterization from initial biochemical activity to cellular effects.

Experimental_Workflow Compound This compound BiochemicalAssay In Vitro Kinase Assay (IC50 Determination) Compound->BiochemicalAssay Selectivity Kinase Selectivity Profiling BiochemicalAssay->Selectivity CellularAssay Cell-Based Assays BiochemicalAssay->CellularAssay Conclusion Comparative Analysis Selectivity->Conclusion TargetEngagement Target Engagement Assay (e.g., NanoBRET) CellularAssay->TargetEngagement Downstream Downstream Signaling Analysis (e.g., Western Blot) CellularAssay->Downstream Proliferation Cell Proliferation Assay (GI50 Determination) CellularAssay->Proliferation TargetEngagement->Conclusion Downstream->Conclusion Proliferation->Conclusion

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Detailed Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.[5]

Parameter Description
Assay Principle A common method is a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[6] Alternatively, radiometric assays measure the incorporation of radiolabeled phosphate into a substrate.[3]
Reagents Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compound dilutions, and a detection reagent.[3]
Procedure 1. Serially dilute the test compound in DMSO. 2. In a microplate, add the kinase, substrate, and diluted compound. 3. Initiate the reaction by adding ATP. 4. Incubate at a controlled temperature (e.g., 30°C) for a specific time. 5. Stop the reaction and add the detection reagent. 6. Measure the signal (e.g., fluorescence) using a plate reader.[3]
Data Analysis Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[7]
Cell Proliferation Assay

This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.

Parameter Description
Assay Principle The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] Other methods include CellTiter-Glo®, which measures ATP levels.
Reagents Cancer cell line(s) of interest, cell culture medium, fetal bovine serum, test compound dilutions, and MTT or other viability reagent.
Procedure 1. Seed cells in a 96-well plate and allow them to adhere overnight. 2. Treat the cells with a serial dilution of the test compound. 3. Incubate for a defined period (e.g., 72 hours). 4. Add the viability reagent and incubate as required. 5. Measure the signal (e.g., absorbance or luminescence) using a plate reader.
Data Analysis Calculate the percentage of growth inhibition for each concentration. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the log of the inhibitor concentration.

Comparative Data Presentation

The following tables provide a template for presenting the experimental data for this compound in comparison to Dasatinib and Gefitinib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundBcr-AblSRCEGFRVEGFR2
This compound TBDTBDTBDTBD
Dasatinib ~1~0.5~30~15
Gefitinib >10,000>10,000~3>10,000
TBD: To be determined through experimentation.

Table 2: Cellular Proliferation Inhibition (GI50, nM)

CompoundK562 (Bcr-Abl+)A431 (EGFR+)HUVEC (VEGFR2+)
This compound TBDTBDTBD
Dasatinib ~2~100~20
Gefitinib >10,000~10>10,000
TBD: To be determined through experimentation.

Logical Framework for Comparative Analysis

The ultimate goal is to determine the potency and selectivity profile of this compound relative to established inhibitors. The diagram below outlines the logical flow of this comparative analysis.

Comparative_Analysis_Logic Hypothesis Hypothesis: This compound inhibits kinase activity DataCollection Data Collection: IC50 and GI50 values for test compound and known inhibitors Hypothesis->DataCollection Potency Potency Comparison: Is the IC50/GI50 of the test compound comparable to known inhibitors? DataCollection->Potency Selectivity Selectivity Comparison: Does the test compound show a broad or narrow inhibition profile? Potency->Selectivity Potent Inactive Conclusion: Low or no inhibitory activity Potency->Inactive Not Potent Broad Conclusion: Broad-spectrum inhibitor profile (similar to Dasatinib) Selectivity->Broad Broad Specific Conclusion: Specific inhibitor profile (similar to Gefitinib) Selectivity->Specific Specific

Caption: Logical flow for the head-to-head comparative analysis.

Conclusion

This guide provides a robust framework for the systematic evaluation of this compound as a potential kinase inhibitor. By following the outlined experimental protocols and utilizing the provided templates for data presentation and analysis, researchers can generate a comprehensive and objective comparison against well-characterized inhibitors like Dasatinib and Gefitinib. This structured approach is crucial for identifying and characterizing novel therapeutic candidates in the field of drug discovery.

References

Safety Operating Guide

Proper Disposal of 3-amino-N,4-dimethylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-amino-N,4-dimethylbenzamide as hazardous waste. This compound is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.[1] Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help ensure a safe laboratory environment and compliance with waste disposal regulations.

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be aware of its hazard classifications:

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]
Serious Eye Damage (Category 1) Causes serious eye damage.[1]
Hazardous to the Aquatic Environment, Long-term (Chronic Category 2) Toxic to aquatic life with long lasting effects.[1]
Skin Sensitization May cause an allergic skin reaction.[2]

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[4]

  • Skin and Body Protection: Wear a laboratory coat. For larger quantities or where there is a risk of significant exposure, consider fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

1. Waste Segregation:

  • Solid Waste:

    • Unused or Expired Chemical: Keep the chemical in its original, tightly sealed container.

    • Contaminated Materials: All materials contaminated with this compound, such as weighing papers, pipette tips, and gloves, must be collected in a designated, leak-proof, and clearly labeled solid hazardous waste container.[4]

  • Liquid Waste:

    • Solutions: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[4]

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container.[4]

2. Waste Container Labeling:

Proper labeling is a critical safety and regulatory requirement.

  • All waste containers must be clearly labeled with the words "Hazardous Waste".[4]

  • The full chemical name, "this compound," must be written on the label.

  • List all components of a mixture, including solvents.[4]

3. Storage of Waste:

  • Waste containers should be kept securely closed and stored in a designated, well-ventilated waste accumulation area.[4][5]

  • Store containers away from heat and sources of ignition.[4]

  • It is good practice to store waste containers in secondary containment trays to prevent spills.[4]

4. Final Disposal:

  • The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]

  • Ensure all waste containers are sealed and properly labeled before pickup.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2]

  • Wear Appropriate PPE: Before cleaning up the spill, don the personal protective equipment detailed above.

  • Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[2][6] Avoid generating dust.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose of Clean-up Materials: All materials used for clean-up should be placed in the hazardous solid waste container.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Start: Handling This compound waste_generated Waste Generated? start->waste_generated waste_type Determine Waste Type waste_generated->waste_type Yes end End: Proper Disposal by Licensed Contractor waste_generated->end No solid Solid Waste (Unused chemical, contaminated gloves, paper) waste_type->solid Solid liquid Liquid Waste (Solutions containing the compound) waste_type->liquid Liquid sharps Sharps Waste (Contaminated needles, blades) waste_type->sharps Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Place in Labeled Sharps Container sharps->sharps_container storage Store Securely in Designated Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact ehs_contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-amino-N,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-amino-N,4-dimethylbenzamide. The information is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Disclaimer: The following safety information is compiled from data sheets of structurally similar compounds, including 3-Amino-4-methylbenzamide and 3-Amino-N,N-dimethylbenzamide. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon availability and to confer with your institution's Environmental Health and Safety (EHS) department for full compliance with all regulations.

Hazard Identification and Classification

This compound and its analogs are classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed.[1]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[1]
Skin Sensitization1H317: May cause an allergic skin reaction.[2]
Hazardous to the Aquatic Environment (Long-term)2H411: Toxic to aquatic life with long lasting effects.[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure risk.

Protection TypeSpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Chemical-resistant, impervious clothing and gloves (e.g., nitrile).
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst-Aid Protocol
If Inhaled Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
In Case of Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation or a rash occurs.[1][2]
In Case of Eye Contact Rinse immediately and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
If Swallowed Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Spill and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Containment:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use personal protective equipment.[2] For minor spills, use an inert absorbent material like sand or vermiculite to contain and collect the spilled solid.

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, sealed, and labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of this compound and its containers as hazardous waste.[1]

  • Waste must be disposed of at an approved waste disposal facility.[1]

  • Do not release into the environment.[1] Collect any spillage.[1]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[2]

Workflow for Handling and Disposal

G prep Preparation - Wear full PPE - Work in fume hood handling Chemical Handling - Weighing and transfer - Avoid dust generation prep->handling experiment Experimental Use handling->experiment spill Spill? handling->spill Accident decon Decontamination - Clean workspace - Decontaminate equipment experiment->decon experiment->spill Accident waste_collection Waste Collection - Segregate hazardous waste - Use labeled, sealed containers decon->waste_collection disposal Waste Disposal - Arrange for pickup by EHS or licensed contractor waste_collection->disposal spill->decon No spill_response Spill Response - Evacuate and ventilate - Contain and collect spill->spill_response Yes spill_response->waste_collection end Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.